OP-145
Description
Propriétés
Numéro CAS |
732984-79-1 |
|---|---|
Formule moléculaire |
C142H246N46O31 |
Poids moléculaire |
3093.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H246N46O31/c1-18-81(14)111(166-84(17)189)131(214)165-75-105(190)167-88(44-27-30-60-143)115(198)174-96(55-58-107(193)194)122(205)182-102(73-85-40-23-21-24-41-85)127(210)172-89(45-28-31-61-144)116(199)170-93(50-36-66-162-140(153)154)124(207)187-113(83(16)20-3)135(218)185-110(80(12)13)132(215)177-97(56-59-108(195)196)120(203)171-94(51-37-67-163-141(155)156)123(206)186-112(82(15)19-2)134(217)176-90(46-29-32-62-145)117(200)169-92(49-35-65-161-139(151)152)119(202)181-103(74-86-42-25-22-26-43-86)128(211)180-99(70-76(4)5)126(209)173-91(48-34-64-160-138(149)150)118(201)175-95(54-57-106(191)192)121(204)179-101(72-78(8)9)129(212)184-109(79(10)11)133(216)178-98(52-38-68-164-142(157)158)136(219)188-69-39-53-104(188)130(213)183-100(71-77(6)7)125(208)168-87(114(146)197)47-33-63-159-137(147)148/h21-26,40-43,76-83,87-104,109-113H,18-20,27-39,44-75,143-145H2,1-17H3,(H2,146,197)(H,165,214)(H,166,189)(H,167,190)(H,168,208)(H,169,200)(H,170,199)(H,171,203)(H,172,210)(H,173,209)(H,174,198)(H,175,201)(H,176,217)(H,177,215)(H,178,216)(H,179,204)(H,180,211)(H,181,202)(H,182,205)(H,183,213)(H,184,212)(H,185,218)(H,186,206)(H,187,207)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,159)(H4,149,150,160)(H4,151,152,161)(H4,153,154,162)(H4,155,156,163)(H4,157,158,164)/t81-,82-,83-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,109-,110-,111-,112-,113-/m0/s1 |
Clé InChI |
XZVXMKDFYAEMKP-XHBQYZNJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OP-145 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37. It has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1][2] Its primary mechanism of action involves a direct interaction with and disruption of the bacterial cell membrane, leading to rapid cell death. Furthermore, as a derivative of LL-37, this compound is presumed to possess immunomodulatory properties, influencing the host's innate immune response. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Antimicrobial Activity
This compound exerts its bactericidal effects primarily through a multi-step process targeting the bacterial cell envelope. This process is driven by the peptide's amphipathic α-helical structure and its net positive charge, which facilitates its interaction with the negatively charged components of bacterial membranes.
Electrostatic Binding to the Bacterial Surface
The initial step in the mechanism of action is the electrostatic attraction between the cationic this compound peptide and the anionic molecules on the bacterial surface.[3] In Gram-negative bacteria, this involves binding to lipopolysaccharide (LPS) in the outer membrane. In Gram-positive bacteria, the primary targets are lipoteichoic acids (LTA) embedded in the peptidoglycan layer. This initial binding is crucial for concentrating the peptide at the bacterial surface, a prerequisite for subsequent membrane disruption.
Membrane Perturbation and Disruption
Following surface binding, this compound inserts into the bacterial cytoplasmic membrane, leading to its disruption. The precise mechanism of disruption is dependent on the phospholipid composition of the membrane.
-
In bacterial membrane mimics (rich in phosphatidylglycerol - PG): this compound induces membrane thinning and the formation of quasi-interdigitated lipid-peptide structures. This perturbation of the lipid packing is a critical step in its antimicrobial action.
-
In mammalian membrane mimics (rich in phosphatidylcholine - PC): At higher concentrations, this compound can cause the disintegration of liposomes into disk-like micelles and bilayer sheets. This differential activity is key to its therapeutic window.
This disruption of the membrane's integrity leads to two critical downstream events: membrane depolarization and permeabilization.
Membrane Depolarization
This compound causes a rapid depolarization of the bacterial cytoplasmic membrane. This is a consequence of the disruption of the membrane's ability to maintain a potential difference, which is essential for cellular processes such as ATP synthesis and solute transport. The depolarization is a key event in the rapid killing kinetics of this compound.[3]
Membrane Permeabilization
The perturbation of the lipid bilayer by this compound leads to an increase in membrane permeability. This allows the influx of substances that are normally excluded from the cytoplasm, such as the fluorescent dye propidium (B1200493) iodide (PI), and the leakage of essential intracellular components, ultimately leading to cell death.[4]
Antimicrobial Activity Data
The antimicrobial efficacy of this compound has been quantified against a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Lethal Concentrations (LC99.9%) reported in various studies.
| Bacterial Strain | Type | MIC (µM) | LC99.9% (µM) | Reference |
| Escherichia coli ATCC 25922 | Gram-negative | Not Reported | 6.4 | |
| Escherichia coli K12 | Gram-negative | Not Reported | Not Reported | |
| Staphylococcus aureus JAR060131 | Gram-positive | Not Reported | Not Reported | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Not Reported | Significant activity against 9/10 strains | |
| Enterococcus hirae | Gram-positive | Not Reported | 3.2 (after 5 min) |
Potential Mechanism of Action: Immunomodulation
As a derivative of the human cathelicidin LL-37, this compound is expected to possess immunomodulatory functions, although this aspect of its mechanism is less characterized than its direct antimicrobial activity. LL-37 is a known modulator of the innate immune response, capable of influencing inflammation, chemotaxis, and cytokine release.
Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA) Neutralization
This compound has been shown to neutralize LPS and LTA, the major pro-inflammatory molecules of Gram-negative and Gram-positive bacteria, respectively. By binding to these molecules, this compound can prevent their interaction with host receptors like Toll-like receptors (TLRs), thereby dampening the inflammatory cascade that can lead to sepsis.
Modulation of Cytokine Release
Cathelicidin-derived peptides can modulate the production of cytokines by immune cells. While specific data for this compound is limited, studies on related peptides suggest that it may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, while potentially enhancing the release of chemokines that attract immune cells to the site of infection.
Potential Interaction with Formyl Peptide Receptors (FPRs)
Formyl peptide receptors are a class of G protein-coupled receptors expressed on phagocytic leukocytes that recognize N-formylated peptides of bacterial origin. The parent peptide, LL-37, is known to interact with FPRs, particularly FPRL1 (FPR2). It is plausible that this compound, as a derivative, may also interact with these receptors, potentially influencing neutrophil and macrophage function, such as chemotaxis and phagocytosis. However, direct binding or activation of FPRs by this compound has not yet been experimentally demonstrated and remains a putative mechanism of action.
Visualizing the Mechanisms
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and experimental workflows described in this guide.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Bactericidal Activity Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific bacterial strain.
-
Bacterial Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add an equal volume of the bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed (i.e., the well remains clear).
-
Membrane Permeabilization Assay
This assay measures the ability of this compound to permeabilize the bacterial cytoplasmic membrane using the fluorescent dye propidium iodide (PI).
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial pellet in the same buffer to a final concentration of approximately 1 x 10^7 CFU/mL.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add propidium iodide to a final concentration of 10 µM.
-
Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
-
Peptide Addition and Measurement:
-
Add various concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a microplate reader.
-
Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (buffer only).
-
-
Data Analysis:
-
Calculate the percentage of membrane permeabilization relative to the positive control.
-
Membrane Depolarization Assay
This assay assesses the effect of this compound on the bacterial membrane potential using the voltage-sensitive dye DiSC3(5).
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest and wash the cells as described in the permeabilization assay.
-
Resuspend the cells in a buffer containing a low concentration of K+ (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 1-2 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes, resulting in fluorescence quenching.
-
-
Assay and Measurement:
-
Transfer the dye-loaded bacterial suspension to a cuvette in a fluorometer.
-
Record the stable baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Add various concentrations of this compound to the cuvette and continuously monitor the fluorescence. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.
-
A positive control for complete depolarization (e.g., gramicidin) should be used.
-
-
Data Analysis:
-
Express the change in fluorescence as a percentage of the maximum fluorescence achieved with the positive control.
-
Lipopolysaccharide (LPS) Neutralization Assay (LAL Assay)
This assay determines the ability of this compound to neutralize the biological activity of LPS using the Limulus Amebocyte Lysate (LAL) test.
-
Reagent Preparation:
-
Reconstitute the LAL reagent, LPS standard, and control standard endotoxin (B1171834) (CSE) according to the manufacturer's instructions.
-
Prepare a standard curve of LPS.
-
-
Sample Preparation:
-
Incubate a known concentration of LPS with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).
-
Include controls of LPS alone and this compound alone.
-
-
LAL Assay:
-
Add the LAL reagent to the wells of a pyrogen-free microplate.
-
Add the LPS standards and the LPS/OP-145 mixtures to the respective wells.
-
Incubate the plate at 37°C for the time specified by the LAL kit manufacturer.
-
-
Detection:
-
For chromogenic assays, add the chromogenic substrate and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
For turbidimetric assays, measure the increase in turbidity over time.
-
-
Data Analysis:
-
Calculate the concentration of active LPS in the samples using the standard curve.
-
Determine the percentage of LPS neutralization by this compound at each concentration.
-
Conclusion
This compound is a promising antimicrobial peptide with a well-defined primary mechanism of action centered on the rapid and efficient disruption of bacterial membranes. Its efficacy against a broad range of pathogens, including resistant strains, makes it a strong candidate for further therapeutic development. While its immunomodulatory properties are inferred from its parent molecule, LL-37, further research is warranted to fully elucidate the specific effects of this compound on the host immune system. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this and other novel antimicrobial peptides. The potential for dual antimicrobial and immunomodulatory activity positions this compound as a significant agent in the fight against infectious diseases.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unraveling the Bactericidal Action of OP-145 Against Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic antimicrobial peptide OP-145, a 24-mer derivative of the human cathelicidin (B612621) LL-37, demonstrates significant bactericidal efficacy against both Gram-positive and Gram-negative bacteria, including the clinically relevant pathogen Escherichia coli. This technical guide provides an in-depth analysis of the bactericidal activity of this compound against E. coli, consolidating quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action. While this compound exhibits potent killing, its mode of action is multifaceted and not solely reliant on membrane permeabilization. Evidence points towards a mechanism involving initial electrostatic interaction with the bacterial surface, followed by membrane depolarization and disruption of lipid packing within the cytoplasmic membrane, ultimately leading to cell death. This process appears to be largely independent of the lipopolysaccharide (LPS) phenotype of the E. coli strain. The data presented herein offer crucial insights for researchers and professionals engaged in the development of novel antimicrobial agents.
Quantitative Analysis of Bactericidal Activity
The bactericidal potency of this compound against E. coli has been quantified through various assays, including the determination of Minimum Inhibitory Concentration (MIC) and time-dependent killing studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli
| E. coli Strain | MIC (µM) | Reference |
| ATCC 25922 | Not explicitly stated, but bactericidal activity observed at concentrations of 1.6 to 6.4 µM. | [1][2] |
| K12 | Not explicitly stated, but bactericidal activity observed at concentrations of 1.6 to 6.4 µM. | [1][2] |
Note: The provided research primarily focuses on bactericidal concentrations rather than classical MIC values. The bactericidal activity is observed within the low micromolar range.
Table 2: Time-Kill Kinetics of this compound against E. coli
| E. coli Strain | This compound Concentration (µM) | Time Interval (minutes) | % Survival | Reference |
| ATCC 25922 | 1.6 | 5 | <10% | [1][2] |
| ATCC 25922 | 1.6 | 10 | <10% | [1][2] |
| ATCC 25922 | 1.6 | 20 | <10% | [1][2] |
| K12 | 1.6 | 5 | Not explicitly stated, but significant killing observed. | [1][2] |
| K12 | 1.6 | 10 | Not explicitly stated, but significant killing observed. | [1][2] |
| K12 | 1.6 | 20 | Not explicitly stated, but significant killing observed. | [1][2] |
Note: At a concentration of 1.6 µM, this compound resulted in over 90% killing of E. coli expressing smooth LPS, even without significant membrane permeabilization[2].
Experimental Protocols
The following sections detail the methodologies employed to assess the bactericidal activity and mechanism of action of this compound against E. coli.
Bacterial Strains and Growth Conditions
-
Bacterial Strains: E. coli strains such as ATCC 25922 and K12 were utilized in the cited studies[1][2].
-
Growth Media: Bacteria were cultured in appropriate growth media, such as Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth.
-
Culture Conditions: Cultures were incubated at 37°C with shaking to reach the exponential growth phase before being used in experiments.
Time-Kill Assay
-
Bacterial Preparation: Exponentially growing E. coli were harvested, washed, and resuspended in a suitable buffer (e.g., HEPES) to a final concentration of approximately 1 x 106 Colony Forming Units (CFU)/mL.
-
Peptide Treatment: this compound was added to the bacterial suspension at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels ranging from 1.6 to 6.4 µM)[1][2].
-
Incubation: The mixtures were incubated at 37°C for different time intervals (e.g., 5, 10, and 20 minutes)[1][2].
-
Quantification of Viable Bacteria: At each time point, aliquots were taken, serially diluted, and plated on diagnostic agar (B569324) plates.
-
Colony Counting: Plates were incubated for 24 hours at 37°C, after which the bacterial colonies were counted.
-
Data Analysis: The percentage of surviving bacteria was calculated by comparing the colony counts from the peptide-treated samples to the initial bacterial count[1][2].
Membrane Permeabilization Assay (Propidium Iodide Uptake)
-
Bacterial Staining: E. coli cells were labeled with Propidium (B1200493) Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.
-
Peptide Exposure: The PI-labeled bacteria were exposed to different concentrations of this compound (e.g., 1.6 to 6.4 µM)[1][2].
-
Flow Cytometry Analysis: The influx of PI was monitored at various time points (e.g., 5 to 20 minutes) by measuring the fluorescence intensity using a Fluorescence-Activated Cell Sorter (FACS)[1][2].
-
Data Interpretation: The percentage of PI-positive cells was calculated to determine the extent of membrane permeabilization.
Membrane Depolarization Assay
-
Bacterial Staining: E. coli cells were stained with the membrane potential-sensitive dye DiSC3(5).
-
Peptide Treatment: The stained bacteria were treated with this compound at a concentration of 0.4 µM[1]. Melittin (3.65 µM) and 0.001% OCT were used as controls[1].
-
Fluorescence Measurement: The change in fluorescence, indicating membrane depolarization, was measured and normalized to untreated bacteria[1].
Surface Charge Neutralization Assay (Zeta Potential Measurement)
-
Bacterial Preparation: E. coli were washed and resuspended in a suitable buffer (e.g., HEPES).
-
Peptide Incubation: The bacteria were treated with a range of this compound concentrations (0.2–12.8 µM) and incubated for 5 minutes[1].
-
Zeta Potential Measurement: The surface charge of the bacteria was measured using a Zetasizer instrument.
-
Data Normalization: The resulting zeta potential, expressed in millivolts (mV), was normalized to the values of untreated bacteria[1].
Visualizing the Mechanism and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Proposed mechanism of this compound action against E. coli.
Caption: Workflow for determining the time-kill kinetics of this compound.
Caption: Workflow for assessing membrane permeabilization using PI uptake.
Discussion of the Bactericidal Mechanism
The bactericidal activity of this compound against E. coli is a complex process that extends beyond simple membrane lysis. While many antimicrobial peptides function by forming pores in the bacterial membrane, this compound appears to employ a more nuanced approach.
Initial interactions are likely driven by electrostatic forces between the cationic peptide and the negatively charged components of the E. coli outer membrane, such as lipopolysaccharides (LPS). This is supported by zeta potential measurements which show a neutralization of the bacterial surface charge upon treatment with this compound[1].
Following this initial binding, this compound induces depolarization of the cytoplasmic membrane[1][3]. This disruption of the membrane potential is a critical step in its lethal action. Interestingly, this depolarization and the overall antimicrobial activity are not significantly affected by the LPS phenotype of the E. coli strain, suggesting a mechanism that is not strictly dependent on the structure of the outer leaflet of the outer membrane[3][4].
Furthermore, studies utilizing differential scanning calorimetry on model membranes mimicking the E. coli cytoplasmic membrane have revealed that this compound disrupts the packing of lipid chains[1][3]. This alteration of the lipid bilayer structure, in conjunction with membrane depolarization, is believed to be a key contributor to the bactericidal effect.
It is noteworthy that significant bactericidal activity is observed at this compound concentrations that cause limited or no membrane permeabilization, as measured by propidium iodide uptake[2][4]. This suggests that cell death may precede or occur independently of large-scale membrane disruption. Higher concentrations of this compound do lead to increased membrane permeability, but this may be a secondary effect that occurs after the cell is already non-viable[2].
References
- 1. researchgate.net [researchgate.net]
- 2. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
OP-145: A Technical Guide to its Interaction with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37, engineered for enhanced bactericidal activity. Its efficacy stems from a primary interaction with the bacterial cell membrane, a mechanism that is fundamentally different from traditional antibiotics and holds promise for combating multidrug-resistant strains. This document provides a comprehensive technical overview of the molecular interactions between this compound and bacterial membranes. It synthesizes quantitative data on its activity, details the experimental protocols used for its characterization, and presents visualized models of its mechanism of action. The core mechanism involves initial electrostatic binding to negatively charged membrane components, followed by disruption of lipid packing and significant membrane depolarization, which collectively compromise the membrane's barrier function and lead to cell death. Notably, the bactericidal action of this compound, particularly against Gram-negative bacteria, is not always correlated with extensive membrane permeabilization, suggesting a multifaceted mode of action.
Introduction
The rise of antibiotic-resistant bacteria poses a critical threat to global health. Antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum activity and unique membrane-targeting mechanisms, which are less prone to the development of resistance. This compound is a 24-amino acid synthetic peptide (IGKEFKRIVERIKRFLRELVRPLR) designed based on the most active region of the human cathelicidin LL-37.[1] It exhibits potent, concentration- and time-dependent killing against a range of Gram-positive and Gram-negative bacteria.[2][3] Understanding the precise biophysical and molecular interactions of this compound with the complex architecture of bacterial membranes is crucial for its continued development and optimization as a therapeutic agent. This guide consolidates current research findings to provide a detailed examination of this interaction.
Core Mechanism of Action
The bactericidal activity of this compound is a multi-step process initiated at the bacterial surface and culminating in the loss of membrane integrity and cell death. The peptide adopts a predominantly α-helical conformation in the presence of membrane mimics, a structural feature critical for its function.[4][5]
Key Steps in the Mechanism:
-
Electrostatic Binding: As a cationic peptide, this compound is initially attracted to the net negative charge of bacterial surfaces.[6] In Gram-negative bacteria like Escherichia coli, this involves binding to lipopolysaccharides (LPS) in the outer membrane.[7] In Gram-positive bacteria such as Enterococcus hirae and Staphylococcus aureus, the primary targets are lipoteichoic acid (LTA) and peptidoglycan (PGN).[4][5][6] Studies show that this compound effectively neutralizes the surface charge of E. coli upon exposure.[6] While this compound binds to LTA and PGN, these components do not prevent the peptide from reaching and acting upon the cytoplasmic membrane.[4][5]
-
Disruption of Lipid Packing: Following the initial binding, this compound inserts into the lipid bilayer, where it perturbs the orderly arrangement of phospholipids.[7] Differential Scanning Calorimetry (DSC) studies on model membranes mimicking Gram-negative bacteria demonstrate that this compound induces disorder in the lipid acyl chains.[7] In model membranes composed of phosphatidylglycerol (PG), which mimic bacterial membranes, this compound causes membrane thinning and the formation of quasi-interdigitated lipid-peptide structures.[4][5] This disruption of the lipid matrix is a critical step that destabilizes the membrane.
-
Membrane Depolarization: A key consequence of lipid packing disruption is the dissipation of the transmembrane potential. This compound induces significant and rapid membrane depolarization in both Gram-positive and Gram-negative bacteria.[2][7] This loss of membrane potential disrupts essential cellular processes that rely on the proton motive force, such as ATP synthesis and active transport, contributing significantly to cell death.[7]
-
Permeabilization (Context-Dependent): The extent to which this compound causes membrane permeabilization (i.e., pore formation or leakage of cellular contents) is highly dependent on the target membrane's composition.[7]
-
In Gram-positive bacteria and anionic model membranes (e.g., pure PG), this compound can cause significant membrane disruption and leakage.[2][3]
-
In Gram-negative E. coli, the bactericidal activity of this compound does not correlate well with membrane permeabilization.[7][8] The peptide can kill over 90% of bacteria without causing significant uptake of membrane-impermeable dyes like propidium (B1200493) iodide (PI).[7] This suggests that for E. coli, membrane depolarization and other disruptive effects on the outer and inner membranes are the primary killing mechanisms, rather than large-scale pore formation.[6][7]
-
Quantitative Analysis of Membrane Interaction
The interaction of this compound with bacterial membranes has been quantified through various biophysical and microbiological assays. The following tables summarize key findings.
Table 1: Antimicrobial Activity of this compound Minimum concentration required to kill 99.9% of bacteria within a specified time.
| Bacterial Species | Type | Concentration (µM) | Exposure Time (min) | Reference |
| Enterococcus hirae | Gram-positive | 3.2 | 5 | [2][3] |
| Enterococcus hirae | Gram-positive | 1.6 | 10 | [2] |
| Enterococcus hirae | Gram-positive | 0.8 | 60 | [2] |
| Escherichia coli | Gram-negative | 6.4 | 5 | [3] |
Table 2: Membrane Depolarization Effects Concentration of this compound required to induce a specific level of membrane depolarization.
| Bacterial Species | Depolarization Level | Concentration (µM) | Reference |
| Enterococcus hirae | ~50% | 3.2 - 6.4 | [2] |
Table 3: Permeabilization of Model Membrane Vesicles Leakage of fluorescent dyes from Large Unilamellar Vesicles (LUVs) of varying lipid compositions.
| LUV Composition | Mimics | This compound Concentration | Leakage (%) | Reference |
| POPG (Phosphatidylglycerol) | Anionic Bacterial | 2 µM (4 mol%) | ~100% | [9] |
| POPG (Phosphatidylglycerol) | Anionic Bacterial | 1 µM | 50% | [9] |
| PG/CL (Phosphatidylglycerol/Cardiolipin) | E. hirae | 8 mol% | ~100% | [2] |
| PE/PG (Phosphatidylethanolamine/PG) | Gram-negative | Not specified | 0% (No permeabilization) | [3][6][7] |
| E. coli Lipid Extract | Gram-negative | Not specified | 0% (No permeabilization) | [3][6][7] |
| POPC (Phosphatidylcholine) | Mammalian | 8 µM | < 30% | [5] |
Table 4: Surface Charge Neutralization Concentration of this compound required to neutralize the negative zeta potential of bacteria or model membranes.
| Target | Initial Zeta Potential (mV) | Neutralizing Concentration (µM) | Reference |
| PG Model Membranes | Approx. -50 | ~8.0 | [3] |
| PE/PG Model Membranes | Approx. -40 | ~1.0 - 2.0 | [3] |
| E. coli Lipid Extract Membranes | Approx. -40 | ~1.0 - 2.0 | [3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.
Membrane Depolarization Assay using DiSC₃(5)
This assay measures changes in the bacterial cytoplasmic membrane potential.
-
Bacterial Preparation: Grow bacteria (e.g., E. hirae) to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., sodium phosphate (B84403) buffer, NaPi), and resuspend to a final optical density (OD) corresponding to ~1 x 10⁷ CFU/mL.[2]
-
Dye Loading: Add the potentiometric fluorescent dye DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM. Incubate in the dark for approximately 30 minutes to allow for dye uptake and quenching into the polarized membranes.[2]
-
Fluorescence Measurement: Transfer the cell suspension to a cuvette in a spectrofluorometer. Add KCl (to a final concentration of 100 mM) to equilibrate the K⁺ gradient.
-
Peptide Addition: Record the baseline fluorescence. Add this compound at various concentrations and continue to monitor the fluorescence intensity. Depolarization of the membrane causes the dye to be released into the medium, leading to de-quenching and an increase in fluorescence.[2]
-
Controls: Use a known membrane-depolarizing agent like melittin (B549807) as a positive control and untreated cells as a negative control.[2]
Membrane Permeabilization Assay using Propidium Iodide (PI) and Flow Cytometry
This method quantifies the percentage of cells with severely damaged membranes.
-
Bacterial Preparation: Prepare a bacterial suspension as described above (~1 x 10⁷ CFU/mL).
-
Peptide Treatment: Incubate the bacterial suspension with this compound at the desired concentration (e.g., 6.4 µM for E. hirae) for a specific time course (e.g., 0-10 minutes).[2]
-
Staining: Add propidium iodide (PI), a fluorescent DNA intercalator that cannot cross intact membranes, to the suspension at a final concentration of ~1-2 µg/mL.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with an appropriate laser (e.g., 488 nm) and measure the PI fluorescence emission (e.g., in the 620 nm range).
-
Data Interpretation: The percentage of PI-positive cells corresponds to the fraction of the bacterial population with compromised membranes.[2][8]
Vesicle Leakage Assay using Calcein (B42510)
This assay assesses the ability of this compound to disrupt model lipid membranes (liposomes).
-
Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) with a defined lipid composition (e.g., POPG) by extrusion. Encapsulate a self-quenching concentration of the fluorescent dye calcein (e.g., 50-100 mM) within the LUVs.[10][11]
-
Purification: Remove the non-encapsulated, free calcein from the LUV suspension using size-exclusion chromatography (e.g., on a Sephadex G-50 or Sepharose CL-6B column).[12]
-
Leakage Measurement: Dilute the purified calcein-loaded LUVs in a buffer in a fluorometer cuvette under constant stirring.[12]
-
Peptide Addition: Record the baseline fluorescence. Add this compound at various concentrations. If the peptide disrupts the vesicle membrane, calcein is released into the extravesicular buffer, its concentration drops below the self-quenching limit, and fluorescence intensity increases.[13]
-
Normalization: After the reaction reaches a plateau, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and release 100% of the encapsulated calcein. This value is used to normalize the leakage data. The percentage of leakage is calculated as: % Leakage = (F_peptide - F_initial) / (F_triton - F_initial) * 100.[14]
Zeta Potential Measurement
This technique measures the surface charge of bacteria or liposomes before and after peptide interaction.
-
Sample Preparation: Prepare a suspension of bacteria or LUVs in a low ionic strength buffer (e.g., 10 mM HEPES) to a final lipid concentration of ~0.1-0.5 mM or a bacterial density of ~1 x 10⁷ CFU/mL.[3][15]
-
Titration: Measure the initial zeta potential of the sample using a Zetasizer or similar instrument. Sequentially add increasing concentrations of this compound to the sample, allowing for a short incubation period (e.g., 5 minutes) after each addition.[3][15]
-
Measurement: After each addition, measure the zeta potential. A decrease in the negative magnitude of the zeta potential indicates binding of the cationic peptide and neutralization of the surface charge.[3][6] The point at which the zeta potential is 0 mV is the concentration required for complete surface charge neutralization.
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 15. researchgate.net [researchgate.net]
OP-145: A Technical Guide on its Differential Effects on Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-145, a synthetic antimicrobial peptide derived from human cathelicidin (B612621) LL-37, demonstrates potent bactericidal activity against a broad spectrum of bacteria. Its efficacy, however, is dictated by the distinct cell envelope structures of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the differential effects of this compound, presenting available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanisms of action.
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs), such as this compound, are promising candidates due to their unique membrane-targeting mechanisms, which are less prone to the development of resistance. This compound is a 24-amino acid, amphipathic α-helical peptide with a net positive charge, enabling its initial electrostatic interaction with the negatively charged components of bacterial cell envelopes. This document explores the nuanced interactions of this compound with the distinct architectures of Gram-positive and Gram-negative bacterial cell walls and membranes.
Quantitative Antimicrobial Activity of this compound
Table 1: Lethal Concentration (99.9% killing) of this compound against representative Gram-positive and Gram-negative bacteria.
| Bacterial Species | Type | Lethal Concentration (LC99.9) | Incubation Time |
| Enterococcus hirae | Gram-positive | 3.2 µM | 5 minutes |
| Escherichia coli | Gram-negative | 6.4 µM | 5 minutes |
Data sourced from a study determining the concentration required to kill 99.9% of bacterial cells in NaPi buffer.
Studies have also highlighted the significant antibacterial activity of this compound against clinically relevant resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: A Dichotomous Interaction
The primary target of this compound is the bacterial cell membrane. However, the pathway to and the nature of this interaction differ significantly between Gram-positive and Gram-negative bacteria due to their distinct cell envelope structures.
Interaction with Gram-Positive Bacteria
The cell envelope of Gram-positive bacteria is characterized by a thick, external layer of peptidoglycan (PGN) interspersed with lipoteichoic acids (LTA).
-
Initial Binding: The positively charged this compound initially interacts with the negatively charged LTA and PGN on the bacterial surface.
-
Membrane Interaction: Despite this initial binding to the cell wall components, this compound is not retained and proceeds to the cytoplasmic membrane, which is rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG).
-
Membrane Perturbation: In the presence of PG, this compound undergoes a conformational change, adopting a predominant α-helical structure. This facilitates its insertion into the lipid bilayer, leading to membrane thinning and the formation of quasi-interdigitated lipid-peptide structures. This disruption of the membrane integrity leads to the leakage of intracellular contents and ultimately, cell death.
Interaction with Gram-Negative Bacteria
Gram-negative bacteria possess a more complex cell envelope, with an outer membrane (OM) containing lipopolysaccharide (LPS), a thin peptidoglycan layer in the periplasmic space, and an inner cytoplasmic membrane (CM).
-
Outer Membrane Translocation: The initial interaction of this compound is with the negatively charged LPS of the outer membrane. This interaction is primarily electrostatic and is believed to neutralize the surface charge of the bacterium. While this compound exhibits strong binding to LPS, its ability to permeabilize the outer membrane is a critical step.
-
Inner Membrane Interaction: Following translocation across the outer membrane, this compound interacts with the inner cytoplasmic membrane.
-
Membrane Depolarization and Disruption: The interaction with the inner membrane leads to depolarization and alterations in lipid packing. Interestingly, significant membrane permeabilization is not always observed at bactericidal concentrations, suggesting that membrane depolarization and disruption of lipid packing are crucial to its killing activity against E. coli.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
This compound stock solution
-
Sterile diluent (e.g., sterile water or PBS)
-
Spectrophotometer
-
Plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a standardized inoculum, typically adjusted to a specific optical density (e.g., OD600 of 0.08-0.1), which corresponds to approximately 1 x 10⁸ CFU/mL.
-
Further dilute the bacterial suspension to the final desired concentration for the assay, which is typically 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The first well should contain the highest concentration of this compound, and subsequent wells will have progressively lower concentrations.
-
Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI)
This assay assesses the ability of this compound to permeabilize the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide, which binds to intracellular nucleic acids.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
This compound solution
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation:
-
Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.
-
Wash the cells with PBS and resuspend to a concentration of approximately 1 x 10⁶ CFU/mL in PBS.
-
-
Staining:
-
Add PI to the bacterial suspension to a final concentration of 1 µg/mL.
-
Incubate in the dark for 5-10 minutes to allow for baseline fluorescence measurement.
-
-
Treatment with this compound:
-
Add the desired concentration of this compound to the bacterial suspension.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity over time using a flow cytometer or a fluorescence plate reader. An increase in PI fluorescence indicates membrane permeabilization. The excitation and emission wavelengths for PI are typically around 488 nm and 617 nm, respectively.
-
Conclusion
This compound is a potent antimicrobial peptide with a mechanism of action that is highly dependent on the cell envelope structure of the target bacteria. Its interaction with the phosphatidylglycerol-rich membranes of Gram-positive bacteria leads to significant membrane disruption. In contrast, its action against Gram-negative bacteria involves a crucial initial interaction with the outer membrane's lipopolysaccharide, followed by depolarization of the inner membrane, which appears to be a key killing mechanism. The provided experimental protocols offer a standardized approach for the continued investigation and characterization of this compound and other antimicrobial peptides, facilitating further drug development efforts in the fight against antibiotic resistance. Further research is warranted to establish a comprehensive profile of its MIC values against a wider range of clinically important pathogens.
OP-145 and Biofilm Formation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria, particularly their ability to form biofilms, presents a significant challenge in clinical settings. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and are notoriously resistant to conventional antimicrobial agents and host immune responses. The synthetic antimicrobial peptide OP-145, derived from the human cathelicidin (B612621) LL-37, has emerged as a promising therapeutic agent with potent bactericidal and anti-biofilm properties.[1][2] This technical guide provides an in-depth overview of this compound's activity against biofilm formation, focusing on quantitative data, experimental methodologies, and the underlying bacterial signaling pathways involved in biofilm development.
Mechanism of Action
This compound is a 24-amino acid peptide that exhibits broad-spectrum antimicrobial activity. Its primary mechanism of action is the disruption of bacterial cell membranes.[3] As a cationic peptide, this compound electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. While the direct membranolytic activity of this compound is well-established, its specific effects on the intricate signaling networks that regulate biofilm formation are still under investigation.
Quantitative Data on Biofilm Inhibition
This compound has demonstrated significant efficacy in inhibiting biofilm formation of clinically relevant pathogens, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] The following tables summarize the available quantitative data on the anti-biofilm activity of this compound.
Table 1: In Vitro Anti-Biofilm Activity of this compound against Staphylococcus aureus
| Bacterial Strain | Substratum | This compound Concentration (µM) | Biofilm Inhibition (%) | Reference |
| S. aureus JAR060131 | Uncoated polystyrene | 3.2 | ~50% | |
| S. aureus JAR060131 | Uncoated polystyrene | 6.4 | ~80% | |
| S. aureus JAR060131 | Uncoated polystyrene | 12.8 | ~95% | |
| S. aureus JAR060131 | Plasma-coated polystyrene | 3.2 | ~40% | |
| S. aureus JAR060131 | Plasma-coated polystyrene | 6.4 | ~75% | |
| S. aureus JAR060131 | Plasma-coated polystyrene | 12.8 | ~90% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-biofilm properties of this compound.
In Vitro Biofilm Inhibition Assay: Crystal Violet Method
This protocol describes a standard method for quantifying the inhibition of biofilm formation in microtiter plates.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Treatment Application: Add 10 µL of this compound at various concentrations to the designated wells. Include a vehicle control (e.g., sterile water or PBS) in separate wells.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.
In Vivo Biomaterial-Associated Infection Model: Rabbit Intramedullary Nail Model
This protocol describes a preclinical model to assess the efficacy of this compound in preventing implant-related infections.
Materials:
-
New Zealand White rabbits
-
Titanium intramedullary nails
-
S. aureus inoculum
-
This compound formulation (e.g., in a coating or for local injection)
-
Surgical instruments
-
Anesthetics and analgesics
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the rabbits and prepare the surgical site on the hind limb according to standard aseptic procedures.
-
Surgical Procedure: Create a medial parapatellar incision to expose the distal femur. Drill a hole into the intramedullary canal.
-
Inoculation: Inoculate the femoral canal with a defined concentration of S. aureus (e.g., 1 x 10^6 CFU).
-
Implant Insertion: Insert the intramedullary nail, either coated with an this compound formulation or followed by local injection of this compound. Control animals receive an uncoated implant or a vehicle injection.
-
Wound Closure: Close the surgical wound in layers.
-
Post-operative Care: Provide appropriate analgesic care and monitor the animals for signs of infection.
-
Endpoint Analysis: After a predetermined period (e.g., 28 days), euthanize the animals.
-
Sample Collection: Aseptically harvest the intramedullary nail, surrounding bone, and soft tissue.
-
Bacteriological Analysis: Sonicate the implant to dislodge adherent bacteria and perform quantitative culture (colony-forming unit counts) on the sonicate, as well as on homogenized bone and soft tissue samples to determine the bacterial load.
Signaling Pathways in Biofilm Formation
While the direct interaction of this compound with bacterial signaling pathways remains to be fully elucidated, understanding these pathways is crucial for comprehending the mechanisms of biofilm formation and identifying potential targets for anti-biofilm agents. The following diagrams illustrate key quorum sensing systems that regulate biofilm formation in S. aureus and P. aeruginosa.
Staphylococcus aureus Agr Quorum Sensing System
The accessory gene regulator (agr) system is a central quorum sensing circuit in S. aureus that controls the expression of virulence factors and biofilm development. At high cell densities, the agr system is activated, leading to the production of toxins and proteases that can promote biofilm dispersal. Conversely, low agr activity is often associated with enhanced biofilm formation.
Pseudomonas aeruginosa LuxI/LuxR Quorum Sensing System
Pseudomonas aeruginosa utilizes multiple quorum sensing systems to regulate virulence and biofilm formation. The las and rhl systems, which are homologs of the Vibrio fischeri LuxI/LuxR system, are central to this regulation. These systems rely on the production and detection of N-acyl homoserine lactone (AHL) signaling molecules.
Conclusion
This compound is a potent antimicrobial peptide with significant activity against bacterial biofilms, particularly those formed by S. aureus. Its primary mechanism of action involves membrane disruption, leading to rapid bactericidal effects. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-biofilm properties of this compound and other antimicrobial peptides. While the direct impact of this compound on bacterial signaling pathways such as agr and lux is an area requiring further research, understanding these systems is fundamental to developing novel strategies that target biofilm formation at a molecular level. Future studies, including transcriptomic and proteomic analyses of this compound-treated biofilms, will be invaluable in elucidating its precise mechanisms of action and advancing its potential as a therapeutic agent for biofilm-associated infections.
References
- 1. A global transcriptomic analysis of Staphylococcus aureus biofilm formation across diverse clonal lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A global transcriptomic analysis of Staphylococcus aureus biofilm formation across diverse clonal lineages - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: OP-145 for Chronic Middle Ear Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic middle ear infections, specifically chronic suppurative otitis media (CSOM), present a significant therapeutic challenge due to the persistence of bacterial biofilms and the rise of antibiotic-resistant strains. OP-145 is a novel synthetic antimicrobial peptide that has emerged as a promising topical treatment for this condition. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and clinical trial findings, with a focus on quantitative data and detailed experimental methodologies.
This compound, also known as P60.4Ac, is a 24-amino acid peptide (IGKEFKRIVERIKRFLRELVRPLR) derived from the human cathelicidin (B612621) antimicrobial peptide LL-37. It has been specifically designed to enhance antimicrobial efficacy while modulating the inflammatory response, a key factor in the pathophysiology of CSOM.
Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism: direct antimicrobial and anti-biofilm activity, and potent anti-inflammatory action by neutralizing bacterial toxins.
Antimicrobial Action: The peptide's cationic and amphipathic properties allow it to preferentially interact with and disrupt the negatively charged membranes of bacteria. This interaction leads to membrane permeabilization and subsequent bacterial cell death.
Anti-inflammatory Action: A crucial component of this compound's efficacy is its ability to bind to and neutralize bacterial cell wall components, namely lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. By sequestering these potent inflammatory triggers, this compound prevents their interaction with Toll-like receptor 4 (TLR4) on host immune cells. This blockade inhibits the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines and mitigating tissue damage within the middle ear.
Preclinical Data
A substantial body of in vitro research has demonstrated the antimicrobial and anti-biofilm efficacy of this compound against pathogens commonly implicated in chronic middle ear infections.
Table 1: In Vitro Antimicrobial and Anti-Biofilm Activity of this compound (P60.4Ac)
| Activity | Pathogen(s) | Key Findings | Reference |
| Bactericidal Activity | Methicillin-Resistant Staphylococcus aureus (MRSA) | A 0.1% (wt/wt) this compound gel killed >99% of viable planktonic bacteria. | [1][2] |
| Clinically Isolated MRSA | Significant antibacterial activity against 9 out of 10 clinical isolates. | ||
| Anti-Biofilm Activity | MRSA | A 0.1% (wt/wt) this compound gel killed >85% of biofilm-associated bacteria on epidermal models. | [1][2] |
| MRSA | Significant decrease in MRSA counts within biofilms after 24 hours of treatment. | ||
| LPS/LTA Neutralization | S. aureus (LTA) and E. coli (LPS) | This compound effectively binds to both LTA and peptidoglycan (PGN), inhibiting the production of IL-8 by whole blood cells in response to heat-killed S. aureus. |
Clinical Trial Data
A pivotal Phase I/IIa clinical trial has evaluated the safety and efficacy of this compound in adult patients with therapy-resistant CSOM.
Table 2: Summary of Phase I/IIa Clinical Trial of this compound for CSOM
| Parameter | Description |
| Study Design | Range-finding study (n=16) followed by a randomized, double-blind, placebo-controlled, multicenter Phase IIa study (n=34). |
| Patient Population | Adults with therapy-resistant chronic suppurative otitis media without cholesteatoma. |
| Intervention | This compound ototopical drops (0.5 mg/ml) or placebo, administered twice daily for 2 weeks. |
| Primary Efficacy Endpoint | Treatment success, defined by otoscopic scoring of the middle ear mucosa. |
| Primary Efficacy Result | 47% treatment success in the this compound group versus 6% in the placebo group. |
| Safety and Tolerability | This compound was found to be safe and well-tolerated, with a similar adverse event profile to placebo. |
Experimental Protocols
Protocol 1: In Vitro Bactericidal Activity Assay
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains are cultured to mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Peptide Preparation: this compound is serially diluted to the desired concentrations in phosphate-buffered saline (PBS).
-
Incubation: A standardized inoculum of bacteria (e.g., 1 x 10^6 CFU/ml) is incubated with the various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C.
-
Quantification: The number of viable bacteria is determined by plating serial dilutions of the incubation mixture onto agar (B569324) plates and counting the resulting colonies after overnight incubation. The percentage of killing is calculated relative to a peptide-free control.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
-
Biofilm Formation: A standardized suspension of bacteria (e.g., 1 x 10^8 CFU/ml) is added to the wells of a 96-well polystyrene plate and incubated for 24 hours at 37°C to allow for biofilm formation.
-
Treatment: The planktonic bacteria are removed, and the established biofilms are washed with PBS. This compound at various concentrations is then added to the wells and incubated for a further 24 hours.
-
Staining: The wells are washed again to remove non-adherent bacteria. The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Quantification: The excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a plate reader at a wavelength of approximately 595 nm. The percentage of biofilm reduction is calculated relative to an untreated control.
Protocol 3: Phase IIa Clinical Trial Protocol for CSOM
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Inclusion Criteria: Adult patients with a diagnosis of CSOM, demonstrating resistance to conventional antibiotic therapy, and with a perforated tympanic membrane allowing for visual assessment of the middle ear mucosa.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound ototopical drops (0.5 mg/ml) or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Regimen: Patients self-administer the assigned drops into the affected ear canal twice daily for a duration of 14 days.
-
Efficacy Assessment: The primary outcome is the improvement of the middle ear mucosa, as assessed by otoscopic inspections performed by a blinded expert panel at baseline and at follow-up visits (e.g., weeks 1, 2, 4, 8, and 12). A standardized scoring system is used to evaluate parameters such as inflammation, discharge, and granulation tissue.
-
Safety Monitoring: Adverse events are recorded at each visit. Safety assessments include laboratory tests (hematology and peptide-specific antibodies), audiometry, and microbiological swabs of the middle ear.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Dual mechanism of this compound: direct antimicrobial action and anti-inflammatory effects.
Diagram 2: Experimental Workflow for In Vitro Biofilm Inhibition Assay
References
The Structure-Activity Relationship of OP-145: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Antimicrobial Peptide
OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria. Its potent antimicrobial and antibiofilm activities, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the impact of structural modifications on its biological activity, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.
This compound: Structure and Physicochemical Properties
This compound is a 24-amino acid peptide with the sequence Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2.[1] It is a modified fragment of the human cathelicidin LL-37, specifically designed to enhance its antimicrobial properties and stability. The N-terminus is acetylated and the C-terminus is amidated to increase its resistance to proteolytic degradation.[2]
A key feature of this compound is its amphipathic α-helical conformation, which is crucial for its interaction with bacterial membranes.[3] This structure positions hydrophobic and cationic residues on opposite faces of the helix, facilitating its insertion into and disruption of the lipid bilayer of bacterial cell membranes.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The antimicrobial efficacy of this compound is intrinsically linked to its primary sequence and the resulting physicochemical properties. Studies on this compound and its analogs have illuminated the critical roles of cationicity and hydrophobicity in its biological activity.
The Influence of Cationicity
A direct comparison between this compound and a closely related analog, SAAP-148, highlights the importance of net positive charge. While both peptides are 24 amino acids in length and share a similar overall hydrophobicity, SAAP-148 possesses a significantly higher net charge (+11) compared to this compound (+6).[4] This increased cationicity in SAAP-148 is associated with enhanced membrane permeabilization and, in some cases, more potent antimicrobial activity.[5]
Further studies have shown that substituting a hydrophobic amino acid with a cationic residue in the hydrophobic face of this compound can enhance its selectivity for bacterial over mammalian membranes, albeit with a potential reduction in antimicrobial potency. This suggests a delicate balance between charge and hydrophobicity is necessary for optimal activity and safety.
The Role of Hydrophobicity
The hydrophobic residues of this compound are essential for its insertion into the bacterial membrane, leading to its disruption. The distribution and nature of these hydrophobic amino acids can influence the peptide's efficacy and hemolytic activity. While a certain level of hydrophobicity is required for antimicrobial action, excessive hydrophobicity can lead to increased toxicity towards host cells.
Data Presentation: Antimicrobial Activity of this compound and SAAP-148
The following table summarizes the key physicochemical properties and reported antimicrobial activities of this compound and its more cationic analog, SAAP-148.
| Peptide | Sequence | Length | Net Charge | Antimicrobial Activity (Qualitative) | Reference |
| This compound | Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2 | 24 | +6 | Potent activity against Gram-positive bacteria, including MRSA. Effective against E. coli. | |
| SAAP-148 | Ac-LKRVWKRVFKLLKRYWRQLKKPVR-NH2 | 24 | +11 | Superior membrane permeability compared to this compound. More efficient in killing bacteria under physiological conditions. |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of bacterial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol (PG). Upon binding, the peptide inserts its hydrophobic face into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.
Beyond direct membrane disruption, this compound, like its parent peptide LL-37, exhibits immunomodulatory functions. It has been shown to inhibit the production of the pro-inflammatory cytokine IL-8 in response to bacterial components. This suggests that this compound may also act by modulating the host's immune response to infection.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Antimicrobial peptide stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the antimicrobial peptide in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. This brings the final volume to 200 µL and the final bacterial concentration to 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Biofilm Disruption Assay
This assay measures the ability of an antimicrobial peptide to eradicate pre-formed biofilms.
Materials:
-
96-well microtiter plates (tissue culture treated)
-
Bacterial strains known to form biofilms (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Antimicrobial peptide stock solution
-
Crystal Violet (CV) solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%) for destaining
-
Plate reader
Procedure:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with 200 µL of a bacterial suspension in TSB with glucose. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Peptide Treatment: Add 200 µL of different concentrations of the antimicrobial peptide to the wells with the pre-formed biofilms. Include a control with medium only.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 4, 8, or 24 hours).
-
Staining: After incubation, wash the wells with PBS again. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Destaining: Wash the wells with PBS to remove excess stain. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound CV.
-
Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm disruption.
Hemolysis Assay
This assay assesses the lytic activity of the antimicrobial peptide against red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Materials:
-
Freshly collected red blood cells (e.g., human, sheep, or horse)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptide stock solution
-
Triton X-100 (1%) as a positive control for 100% hemolysis
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to the wells containing the peptide dilutions. The final RBC concentration is typically 1-2%. Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs in PBS only).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Signaling Pathways Modulated by this compound
As a derivative of LL-37, this compound is likely to share some of its immunomodulatory properties, which are mediated through interactions with various host cell receptors and signaling pathways.
Toll-like Receptor (TLR) Signaling
LL-37 is known to modulate TLR signaling. It can bind to lipopolysaccharide (LPS), a component of Gram-negative bacteria, and prevent its interaction with TLR4, thereby dampening the inflammatory response. Conversely, it can enhance the signaling of other TLRs, such as TLR3, TLR7/8, and TLR9, by binding to their respective nucleic acid ligands and facilitating their delivery to the receptors.
G-protein Coupled Receptor (GPCR) and Receptor Tyrosine Kinase (RTK) Signaling
LL-37 can also activate various cell surface receptors, including the formyl peptide receptor-like 1 (FPRL1), the P2X7 purinergic receptor, and the epidermal growth factor receptor (EGFR). Activation of these receptors can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, which are involved in cell proliferation, migration, and cytokine production.
Visualizing the Signaling Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound, based on the known functions of LL-37.
Caption: this compound's potential immunomodulatory signaling pathways.
Caption: Experimental workflow for this compound SAR studies.
Conclusion and Future Directions
This compound stands as a testament to the potential of rational peptide design in developing novel antimicrobial agents. Its potent activity against clinically relevant pathogens, coupled with its immunomodulatory properties, makes it a compelling candidate for further development. The structure-activity relationships discussed herein underscore the critical interplay of cationicity and hydrophobicity in dictating its biological function.
Future research should focus on a more extensive exploration of the SAR of this compound through the synthesis and evaluation of a broader range of analogs. This will enable a more precise tuning of its activity and selectivity, potentially leading to the development of derivatives with enhanced therapeutic indices. Furthermore, a deeper understanding of its in vivo efficacy and safety profile will be crucial for its successful translation into the clinic. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide offer a solid foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of LL-37-induced receptor activation: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunomodulatory Properties of OP-145
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OP-145, also known as P60.4Ac, is a synthetic, 24-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37. While its primary function is direct bactericidal activity through membrane disruption, this compound possesses significant immunomodulatory properties characterized by a potent anti-inflammatory mechanism. The core of this immunomodulatory activity lies in its ability to bind and neutralize key pathogen-associated molecular patterns (PAMPs), thereby preventing the activation of host immune cells and suppressing the subsequent inflammatory cascade. This guide provides a detailed examination of the mechanisms, quantitative data, and experimental protocols related to the immunomodulatory functions of this compound.
Core Immunomodulatory Mechanism: PAMP Neutralization
Unlike its parent peptide LL-37, which can have both pro- and anti-inflammatory effects, this compound was synthetically optimized to minimize the pro-inflammatory response while retaining potent antimicrobial and neutralizing capabilities[1]. The primary immunomodulatory mechanism of this compound is the direct sequestration of bacterial inflammatory triggers before they can interact with host immune receptors.
2.1 Neutralization of Gram-Negative Endotoxin (B1171834) (LPS) this compound has the capacity to bind to Lipopolysaccharide (LPS), the major endotoxin component of Gram-negative bacteria[1][2]. By binding to LPS, this compound sterically hinders the interaction of LPS with the host receptor complex, which consists of CD14, MD-2, and Toll-like Receptor 4 (TLR4). This interception is the critical step that prevents the initiation of the downstream inflammatory signaling cascade responsible for the release of potent pro-inflammatory cytokines like TNF-α and IL-6.
2.2 Neutralization of Gram-Positive Inflammatory Molecules The peptide's activity extends to components of Gram-positive bacteria. This compound has been shown to effectively bind to Lipoteichoic Acid (LTA) and Peptidoglycan (PGN), two major inflammatory molecules in the cell walls of bacteria such as Staphylococcus aureus[3][4]. This binding prevents LTA and PGN from engaging with their primary host receptor, Toll-like Receptor 2 (TLR2), thereby averting a TLR2-mediated inflammatory response.
The following diagram illustrates this core mechanism of PAMP sequestration.
Signaling Pathway Modulation
By neutralizing PAMPs, this compound effectively inhibits the activation of TLR-mediated intracellular signaling pathways. The most well-characterized of these is the TLR4 pathway. In the absence of this compound, LPS binding to the TLR4 complex triggers the recruitment of adaptor proteins, primarily MyD88, leading to a kinase cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the transcription of numerous pro-inflammatory genes. This compound's intervention occurs at the very beginning of this cascade.
The diagram below details the MyD88-dependent TLR4 signaling pathway and highlights the inhibitory action of this compound.
Quantitative Data on Cytokine Modulation
Direct evidence for the immunomodulatory effect of this compound comes from studies measuring cytokine output from human immune cells. The primary publicly available data focuses on the chemokine Interleukin-8 (IL-8), a potent neutrophil chemoattractant.
4.1 Effect on IL-8 Production In a whole blood assay, cells were stimulated with UV-inactivated S. aureus to mimic a bacterial challenge. The addition of this compound demonstrated a dose-dependent effect on the production of IL-8. While the precise mechanism was not elucidated, it is likely due to the neutralization of LTA and PGN on the bacterial surface, preventing TLR2 activation.
Table 1: Effect of this compound on S. aureus-Induced IL-8 Production (Note: Data are estimated from Figure 3D of Malanovic et al., Biochim Biophys Acta, 2015. Values represent mean IL-8 levels.)
| This compound Concentration (µM) | Stimulus | Estimated IL-8 Production (ng/mL) |
| 0 | UV-inactivated S. aureus (2.5x10⁶ CFU/mL) | ~10.0 |
| 0.2 | UV-inactivated S. aureus (2.5x10⁶ CFU/mL) | ~9.5 |
| 0.4 | UV-inactivated S. aureus (2.5x10⁶ CFU/mL) | ~8.0 |
| 0.8 | UV-inactivated S. aureus (2.5x10⁶ CFU/mL) | ~6.0 |
| 1.6 | UV-inactivated S. aureus (2.5x10⁶ CFU/mL) | ~3.5 |
| 3.2 | UV-inactivated S. aureus (2.5x10⁶ CFU/mL) | ~1.0 |
4.2 Data on Other Cytokines (TNF-α, IL-6, IL-10) A review of the published literature did not yield specific quantitative data on the effect of this compound on the production of other key pro-inflammatory cytokines such as TNF-α and IL-6, or anti-inflammatory cytokines like IL-10. This represents a significant knowledge gap and an area for future investigation to fully characterize the immunomodulatory profile of this compound.
Experimental Protocols
5.1 Protocol: Whole Blood Cytokine Release Assay This protocol outlines a representative method for assessing the effect of this compound on PAMP-induced cytokine production in a physiologically relevant matrix.
Objective: To measure the effect of this compound on cytokine (e.g., IL-8, TNF-α) production in human whole blood stimulated with a bacterial PAMP.
Materials:
-
Heparinized venous blood from healthy donors.
-
This compound peptide stock solution (sterile, endotoxin-free).
-
Stimulus:
-
LPS from E. coli (for TLR4 stimulation).
-
LTA from S. aureus (for TLR2 stimulation).
-
UV-inactivated S. aureus suspension.
-
-
RPMI 1640 medium.
-
96-well sterile culture plates.
-
ELISA kits for the cytokine of interest (e.g., Human IL-8 DuoSet, R&D Systems).
-
Plate reader.
Methodology:
-
Blood Collection: Collect fresh human blood into tubes containing sodium heparin anticoagulant. Use within 2 hours of collection.
-
Assay Setup: In a 96-well plate, combine RPMI 1640 medium, whole blood (e.g., at a 1:1 or 1:4 dilution), and varying concentrations of this compound (e.g., 0.1 to 10 µM). Include a "no peptide" control.
-
Stimulation: Add the bacterial stimulus (e.g., LPS at 10 ng/mL or inactivated S. aureus at 2.5x10⁶ CFU/mL) to the appropriate wells. Include unstimulated (vehicle only) and stimulus-only controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for a predetermined time (e.g., 6 hours for TNF-α, 18-24 hours for IL-8).
-
Sample Collection: After incubation, centrifuge the plate to pellet the blood cells.
-
Supernatant Analysis: Carefully collect the plasma supernatant and store at -80°C until analysis.
-
Quantification: Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
The workflow for this assay is visualized below.
5.2 Protocol: LTA Binding Assay (Fluorescence Displacement) This assay determines the ability of this compound to bind to LTA by measuring the displacement of a fluorescent probe.
Objective: To quantify the binding affinity of this compound for S. aureus LTA.
Materials:
-
S. aureus LTA.
-
BODIPY-cadaverine (fluorescent probe).
-
This compound peptide.
-
HEPES buffer.
-
Fluorometer.
Methodology:
-
A solution of LTA is incubated with BODIPY-cadaverine, which binds to the LTA and whose fluorescence is quenched upon binding.
-
The baseline fluorescence of the LTA-probe complex is measured.
-
Increasing concentrations of this compound are titrated into the solution.
-
As this compound binds to LTA, it displaces the BODIPY-cadaverine probe.
-
The release of the probe into the buffer results in de-quenching and an increase in fluorescence intensity, which is measured by the fluorometer.
-
The percentage of displacement is calculated relative to the maximum fluorescence, providing a measure of this compound's binding activity.
Conclusion and Future Directions
The immunomodulatory properties of this compound are primarily anti-inflammatory, driven by its high affinity for bacterial PAMPs such as LPS, LTA, and PGN. By acting as a molecular sponge, this compound prevents these molecules from triggering TLR-mediated signaling, thereby suppressing the release of pro-inflammatory cytokines like IL-8. This mechanism makes this compound a compelling candidate for topical therapies where both antimicrobial action and dampening of excessive inflammation are desired, such as in chronic infections of the ear or skin.
Key areas for future research include:
-
Broad Cytokine Profiling: A comprehensive analysis of this compound's effect on a wider array of pro- and anti-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-10, etc.) is needed.
-
Receptor Interaction Studies: While the parent peptide LL-37 is known to interact with receptors like FPRL1 to induce chemotaxis, it is unknown if this compound retains this function. Investigating direct interactions with host cell receptors would provide a more complete understanding of its immunomodulatory profile.
-
In Vivo Confirmation: Further in vivo studies are required to confirm that the PAMP neutralization observed in vitro translates to a clinically significant anti-inflammatory effect in relevant infection models.
References
- 1. researchgate.net [researchgate.net]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of OP-145 with Lipopolysaccharide (LPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37. It has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A critical aspect of its mechanism of action, particularly against Gram-negative bacteria, is its interaction with lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria and a potent trigger of the inflammatory response that can lead to sepsis. This guide provides a detailed overview of the interaction between this compound and LPS, including its LPS neutralization capacity, effects on inflammatory signaling, and relevant experimental protocols.
Data Presentation
Table 1: LPS Neutralization Activity of LL-37 and a Precursor to this compound
| Peptide | LPS Neutralization IC50 (µM) - LAL Assay | LPS Neutralization IC50 (µM) - Whole Blood Assay |
| LL-37 | 0.29 ± 0.06 | 0.27 ± 0.05 |
| P60.4Ac (precursor to this compound) | Not significantly different from LL-37 | Significantly lower activity than LL-37 (P < 0.05) |
Data adapted from Nell et al. (2006). The study indicates that the LPS neutralizing activity of the precursor to this compound is comparable to LL-37 in the LAL assay.[1]
This compound and its parent peptide LL-37 have been shown to significantly reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to LPS stimulation.[2][3] Studies on LL-37 have demonstrated a dose-dependent inhibition of TNF-α release from LPS-stimulated human monocytic cells, with higher concentrations leading to up to 95% inhibition.[4] Pre-treatment with LL-37 has been shown to inhibit LPS-induced IL-8 production by approximately 90%.[5]
Signaling Pathways and Experimental Workflows
LPS-Induced Inflammatory Signaling and Proposed Inhibition by this compound
LPS triggers an inflammatory response primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The binding of LPS to the TLR4/MD-2 complex initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. This compound is thought to neutralize LPS by directly binding to it, preventing its interaction with TLR4 and thereby inhibiting this inflammatory cascade.
Experimental Workflow for Assessing this compound and LPS Interaction
The following diagram outlines a general workflow for investigating the interaction between an antimicrobial peptide like this compound and LPS, from initial binding assays to in vitro and in vivo functional assessments.
Experimental Protocols
Limulus Amebocyte Lysate (LAL) Assay for LPS Neutralization
This protocol is adapted from standard LAL assay procedures to determine the LPS-neutralizing capacity of this compound.
Materials:
-
Pyrogen-free water (LAL Reagent Water)
-
Limulus Amebocyte Lysate (LAL) reagent
-
Control Standard Endotoxin (B1171834) (CSE) of known potency
-
This compound peptide solution (in pyrogen-free water)
-
Pyrogen-free glass test tubes (10 x 75 mm) and pipette tips
-
Vortex mixer
-
Dry heat block or non-circulating water bath at 37°C ± 1°C
Procedure:
-
Preparation of Reagents:
-
Reconstitute LAL reagent and CSE according to the manufacturer's instructions using LAL Reagent Water.
-
Prepare a stock solution of this compound and a series of dilutions at various concentrations.
-
-
LPS-Peptide Incubation:
-
In pyrogen-free tubes, mix a fixed concentration of CSE with an equal volume of each this compound dilution (and a vehicle control).
-
Incubate the mixtures for a specified time (e.g., 30-60 minutes) at 37°C to allow for LPS neutralization.
-
-
LAL Assay:
-
Add 100 µL of the LAL reagent to each tube containing the LPS-peptide mixture.
-
Gently mix and incubate at 37°C for 60 minutes, undisturbed.
-
-
Reading the Results:
-
Carefully invert each tube 180°.
-
A solid gel clot that withstands inversion indicates a positive result (endotoxin activity).
-
The absence of a solid clot (liquid or viscous gel) indicates a negative result.
-
-
Data Analysis:
-
The endpoint is the lowest concentration of endotoxin that forms a firm gel.
-
The IC50 value for this compound is the concentration of the peptide that inhibits 50% of the LPS activity, which can be calculated by comparing the endpoints of the peptide-treated samples to the control.
-
ELISA for Cytokine Measurement in Macrophage Supernatants
This protocol outlines the measurement of TNF-α and IL-6 in the supernatant of macrophages stimulated with LPS and treated with this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
LPS from E. coli
-
This compound peptide solution
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours). Include appropriate controls (untreated, LPS only, this compound only).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with the capture antibody for the target cytokine (TNF-α or IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Determine the percentage reduction in cytokine production by this compound compared to the LPS-only control.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent against Gram-negative bacterial infections and sepsis due to its ability to interact with and neutralize LPS. This interaction leads to a reduction in the inflammatory response by inhibiting the TLR4 signaling pathway and subsequent cytokine production. The experimental protocols provided in this guide offer a framework for further investigation into the precise quantitative effects and mechanisms of this compound. Further research is warranted to fully elucidate its therapeutic potential in clinical settings.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Upregulating Human Cathelicidin Antimicrobial Peptide LL-37 Expression May Prevent Severe COVID-19 Inflammatory Responses and Reduce Microthrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LL-37 inhibits LPS-induced inflammation and stimulates the osteogenic differentiation of BMSCs via P2X7 receptor and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Ability of LL-37 to Neutralise LPS In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assays of OP-145
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37.[1][2] It has demonstrated significant in vitro activity against a range of bacteria, including clinically relevant drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][3] This document provides detailed protocols for key in vitro assays to evaluate the antibacterial efficacy of this compound, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and anti-biofilm activity.
Mechanism of Action
This compound exerts its antibacterial effect primarily through interaction with and disruption of the bacterial cell membrane. While it exhibits potent bactericidal activity, some studies suggest that for Gram-negative bacteria like Escherichia coli, its mechanism may not involve significant membrane permeabilization but rather a neutralization of the surface charge, leading to membrane destabilization and cell death.[4] For Gram-positive bacteria, membrane disruption appears to be a more prominent mechanism.[5]
Data Summary
The following tables summarize the quantitative data for this compound's in vitro antibacterial activity as reported in the literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µM) | MIC (mg/L) | Reference |
| Escherichia coli ATCC25992 | 12.8 | ~36.7 | [4] |
| E. coli LPS mutants | 12.8 | ~36.7 | [4] |
Note: Conversion from µM to mg/L is approximated based on the molecular weight of this compound.
Table 2: Lethal Concentrations (LC99.9%) of this compound
| Bacterial Strain | Inoculum (CFU/mL) | Incubation Time | LC99.9% (µM) | Reference |
| Escherichia coli | 1 x 10⁶ | 5 min | 6.4 | [5] |
| Enterococcus hirae | 1 x 10⁶ | 5 min | 3.2 | [5] |
| Enterococcus hirae | 1 x 10⁶ | 10 min | 1.6 | [6] |
| Enterococcus hirae | 1 x 10⁶ | 60 min | 0.8 | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of this compound.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OP-145 Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37.[1][2][3] It is a 24-amino acid peptide designed to retain potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA), while minimizing potential pro-inflammatory effects.[3][4] this compound has been investigated for the treatment of bacterial infections, including those affecting the ear.[2] Its efficacy extends to the disruption of bacterial biofilms, making it a promising candidate for novel antimicrobial therapies.[3]
Mechanism of Action
The primary mechanism of action for this compound involves a direct interaction with the bacterial cell membrane.[5] As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][6] Upon binding, this compound adopts an α-helical conformation and inserts into the lipid bilayer.[1] This insertion leads to a series of disruptive events:
-
Membrane Depolarization: The peptide disrupts the membrane potential, a critical component of bacterial energy metabolism and viability.[4][7]
-
Alteration of Lipid Packing: this compound perturbs the organization of lipids within the membrane, leading to structural instability.[7]
-
Membrane Irregularities: While not always causing significant pore formation or permeabilization, especially in E. coli, this compound induces membrane irregularities that compromise the integrity of the cell barrier, ultimately leading to cell death.[6][7]
The interaction of this compound with phospholipids (B1166683) appears to be a key determinant of its activity, causing effects like membrane thinning in bacterial membrane mimics.[1][5]
Caption: Mechanism of action of this compound on the bacterial cell membrane.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the reported minimum inhibitory and lethal concentrations of this compound against various bacterial strains.
| Bacterial Strain | Test Condition | Effective Concentration (µM) | Reference |
| Staphylococcus aureus | MIC | 0.8 - 1.6 | [5] |
| Methicillin-Resistant S. aureus (MRSA) (9 clinical isolates) | Significant antibacterial activity | Not specified | [3] |
| Enterococcus hirae | 99.9% Lethal Concentration (LC99.9) in NaPi buffer (5 min) | 3.2 | [4][8] |
| Escherichia coli | 99.9% Lethal Concentration (LC99.9) in NaPi buffer (5 min) | 6.4 | [8] |
| E. coli ATCC25992 & K12 | Concentrations tested for membrane permeabilization | 1.6 - 6.4 | [9][10] |
Experimental Protocol: MIC Determination of this compound by Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound, defined as the lowest concentration of the peptide that inhibits visible bacterial growth in vitro.[11][12][13] The broth microdilution method is a standard and reliable technique for this purpose.[11]
Materials
-
This compound peptide
-
Sterile, cation-adjusted Mueller-Hinton Broth (MH-IIB)
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Sterile 0.85% w/v saline solution
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Plate incubator (37°C)
-
Vortex mixer
Procedure
Day 1: Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh agar (B569324) plate, select 3-5 morphologically identical colonies of the test bacterium.[14]
-
Initial Suspension: Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth.
-
Incubation: Incubate the broth culture at 37°C for 18-24 hours, or until it reaches the stationary phase.[14]
Day 2: MIC Assay Performance
-
Standardization of Inoculum:
-
Measure the optical density (OD) of the overnight culture at 600 nm (OD600).
-
Dilute the bacterial culture in sterile saline to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension in MH-IIB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform a two-fold serial dilution of the this compound stock solution in MH-IIB directly in the 96-well plate. For example, to test concentrations from 64 µM down to 0.125 µM:
-
Add 100 µL of MH-IIB to wells in columns 2 through 11.
-
Add 200 µL of the highest concentration of this compound to the wells in column 1.
-
Transfer 100 µL from column 1 to column 2, mixing thoroughly. Repeat this serial transfer across the plate to column 10. Discard the final 100 µL from column 10.[14]
-
Column 11 will serve as the positive growth control (no peptide).
-
Column 12 will serve as the sterility control (MH-IIB only, no bacteria).[14]
-
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the peptide concentrations to their final test values. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth (the first clear well).[13]
-
The growth control (Column 11) should show distinct turbidity, and the sterility control (Column 12) should remain clear.
-
Caption: Workflow for this compound MIC determination via broth microdilution.
References
- 1. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
- 6. Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. idexx.com [idexx.com]
- 14. static.igem.wiki [static.igem.wiki]
Application Notes and Protocols for OP-145 Biofilm Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37, which has demonstrated significant efficacy in disrupting bacterial biofilms.[1][2] Biofilms are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics.[3][4] this compound has shown promise in combating biofilm-related infections by not only killing planktonic bacteria but also by effectively reducing biofilm mass and the viability of embedded bacteria.[2] These application notes provide detailed protocols for assessing the biofilm disruption capabilities of this compound against relevant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Mechanism of Action
The primary mechanism of action for this compound involves interaction with and disruption of the bacterial cell membrane. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization and subsequent cell death. In the context of biofilms, this compound can penetrate the EPS matrix and act on the embedded bacteria. While the precise signaling pathways for this compound-mediated biofilm disruption are not fully elucidated, it is understood to interfere with the integrity of the biofilm structure and the viability of the constituent bacterial cells.
Caption: General overview of biofilm formation and the intervention points for this compound.
Experimental Protocols
Two primary assays are recommended for evaluating the biofilm disruption efficacy of this compound: the Crystal Violet (CV) assay for quantifying biofilm biomass and a viability assay (e.g., Colony Forming Unit counting or a metabolic assay like TTC) to determine the bactericidal effect on biofilm-embedded cells.
Protocol 1: Biofilm Biomass Quantification using Crystal Violet
This protocol measures the total biomass of a biofilm following treatment with this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., MRSA, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound peptide solution (stock and working dilutions)
-
Phosphate Buffered Saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Plate reader
Caption: Workflow for the Crystal Violet biofilm disruption assay.
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension in the appropriate growth medium to an optical density at 600 nm (OD600) of 0.05.
-
Add 200 µL of the bacterial suspension to the wells of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully aspirate the planktonic culture from each well without disturbing the biofilm.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Add 200 µL of the diluted this compound solution to the biofilm-containing wells. Include wells with medium only as an untreated control.
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Staining and Quantification:
-
Aspirate the medium from the wells and wash twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader.
-
Protocol 2: Biofilm Viability Assessment (CFU Counting)
This protocol determines the number of viable bacterial cells within a biofilm after treatment with this compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Agar (B569324) plates for colony counting
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet protocol.
-
-
Biofilm Disruption and Cell Recovery:
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add 200 µL of sterile PBS to each well.
-
Scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip.
-
Transfer the suspension to a sterile microcentrifuge tube.
-
To disaggregate the bacterial clumps, sonicate the suspension for 30 seconds or vortex vigorously for 1 minute.
-
-
Quantification of Viable Cells:
-
Prepare serial dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the Colony Forming Units per milliliter (CFU/mL).
-
Data Presentation
Quantitative data from the biofilm disruption assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Biofilm Biomass of S. aureus
| This compound Concentration (µg/mL) | Mean OD570 ± SD | % Biofilm Reduction |
| 0 (Untreated Control) | 1.25 ± 0.15 | 0% |
| 1 | 1.05 ± 0.12 | 16% |
| 5 | 0.78 ± 0.09 | 37.6% |
| 10 | 0.45 ± 0.05 | 64% |
| 20 | 0.21 ± 0.03 | 83.2% |
Table 2: Bactericidal Activity of this compound against P. aeruginosa Biofilms
| This compound Concentration (µg/mL) | Mean Log10 CFU/mL ± SD | Log Reduction |
| 0 (Untreated Control) | 8.5 ± 0.3 | 0 |
| 10 | 6.2 ± 0.4 | 2.3 |
| 25 | 4.1 ± 0.5 | 4.4 |
| 50 | 2.0 ± 0.2 | 6.5 |
| 100 | < 1 (Below detection limit) | > 7.5 |
The protocols outlined in these application notes provide a robust framework for evaluating the anti-biofilm properties of this compound. The crystal violet assay offers a straightforward method for assessing the reduction in total biofilm biomass, while the CFU counting method provides crucial information on the bactericidal efficacy of the peptide against the more resistant, biofilm-embedded bacteria. Consistent and reproducible data generated using these methods will be invaluable for researchers and drug development professionals in characterizing the potential of this compound as a novel therapeutic agent for biofilm-associated infections. It has been noted that the efficacy of this compound can be diminished in complex biological fluids, which should be a consideration for in vivo applications. Nevertheless, its potent in vitro activity against biofilms of clinically relevant pathogens underscores its therapeutic potential.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OP-145 Delivery Systems for Clinical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145, also known as P60.4Ac, is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37. It is an N-terminal acetylated and C-terminal amidated 24-amino acid peptide with the sequence Ac-IGKEF KRIVERIKRFLRELVRPLR-NH2 and a molecular weight of 3094 Da. This compound has demonstrated a multi-faceted mechanism of action, including direct antimicrobial activity against a broad spectrum of bacteria, inhibition of biofilm formation, and modulation of the host inflammatory response through the neutralization of bacterial products like lipopolysaccharide (LPS).
These properties make this compound a promising therapeutic candidate for the treatment of chronic and recurrent infections, particularly those that are resistant to conventional antibiotic therapies. A primary clinical application of this compound has been investigated in the context of chronic suppurative otitis media (CSOM), a persistent inflammation of the middle ear and mastoid cavity. For this indication, this compound has been formulated as an ototopical drop for direct administration to the site of infection.
This document provides detailed application notes and protocols for the use of this compound delivery systems in a clinical research setting, with a focus on its application for CSOM.
Product Information and Delivery System
This compound Peptide Characteristics
A summary of the key characteristics of the this compound peptide is provided in Table 1.
| Parameter | Value | Reference |
| Peptide Name | This compound (P60.4Ac) | [1] |
| Amino Acid Sequence | Ac-IGKEF KRIVERIKRFLRELVRPLR-NH2 | [1] |
| Molecular Weight | 3094 Da | [1] |
| Purity | >95% (as determined by RP-HPLC) | [1] |
| Storage (Lyophilized) | -20°C | [1] |
Ototopical Drop Formulation
For clinical application in CSOM, this compound is delivered as an aqueous-based ear drop. The composition of the formulation used in clinical trials is detailed in Table 2.
| Component | Concentration | Purpose | Reference |
| This compound Peptide | 0.5 mg/mL (Optimal Dose) | Active Pharmaceutical Ingredient | |
| Sodium Acetate (B1210297) Buffer | 50 mM, pH 5.7 | Buffering Agent | |
| EDTA | 1 mg/mL | Chelating Agent | |
| Benzalkonium Chloride | 0.2% (wt/v) | Preservative | |
| PEG 10,000 | 7% (v/v) | Viscosity Enhancer | |
| Isotonic Saline | q.s. | Vehicle |
Stability of the Formulation
Stability studies have been conducted on formulations containing P60.4Ac. The peptide has demonstrated good stability in a hypromellose gel and a water-in-oil cream formulation, as summarized in Table 3.
| Formulation | Storage Temperature | Duration | Peptide Stability | Reference |
| Hypromellose Gel | 4°C and Ambient (15-25°C) | 3 months | >90% | |
| Water-in-oil Cream | Not specified | 5 months | Stable |
In Vitro Efficacy Data
Antimicrobial Activity
This compound has shown significant antimicrobial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
| Pathogen | Assay | Key Findings | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Significant antibacterial activity against 9 clinical MRSA strains. |
Anti-Biofilm Activity
A critical aspect of this compound's efficacy is its ability to disrupt and inhibit the formation of bacterial biofilms, a key factor in the persistence of chronic infections.
| Pathogen | Biofilm Reduction | Concentration | Formulation | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >85% reduction of biofilm-associated bacteria | 0.1% (wt/wt) | Hypromellose Gel | |
| Clinically isolated drug-resistant strains | Strong reduction in biofilm formation | Not specified | Not specified |
Clinical Application in Chronic Suppurative Otitis Media (CSOM)
A randomized, double-blind, placebo-controlled, multicenter phase IIa study was conducted to evaluate the safety and efficacy of this compound ototopical drops in adults with therapy-resistant CSOM.
Clinical Trial Protocol Overview
The workflow for the clinical trial is depicted in the following diagram:
Dosing and Administration
The dosing regimen for the clinical trial is outlined in Table 5.
| Parameter | Description | Reference |
| Dosage Form | Ototopical Drops | |
| Concentration | 0.5 mg/mL | |
| Volume per Administration | Approximately 100 µL | |
| Frequency | Twice daily | |
| Duration of Treatment | 2 weeks | |
| Follow-up Period | 10 weeks |
Clinical Efficacy
The primary efficacy endpoint of the phase IIa trial was the improvement of the middle ear mucosa. The results are summarized in Table 6.
| Outcome | This compound Group (n=17) | Placebo Group (n=17) | Reference |
| Treatment Success Rate | 47% | 6% |
Proposed Mechanism of Action
This compound exerts its therapeutic effects through a combination of antimicrobial and anti-inflammatory actions. The proposed mechanism is illustrated below.
Experimental Protocols
Preparation of this compound Ototopical Drops (0.5 mg/mL)
Materials:
-
Lyophilized this compound peptide
-
Sodium acetate
-
EDTA
-
Benzalkonium chloride
-
PEG 10,000
-
Isotonic saline (0.9% NaCl)
-
Sterile, high-density polyethylene (B3416737) eardrop bottles
-
Sterile magnetic stir bar and stir plate
-
pH meter
-
Analytical balance
-
Sterile graduated cylinders and beakers
-
0.22 µm sterile filter
Procedure:
-
Prepare the Reconstitution Fluid:
-
In a sterile beaker, dissolve sodium acetate in a portion of isotonic saline to a final concentration of 50 mM.
-
Adjust the pH of the sodium acetate solution to 5.7 using appropriate acids/bases.
-
Add EDTA to a final concentration of 1 mg/mL and dissolve completely.
-
Add benzalkonium chloride to a final concentration of 0.2% (wt/v) and mix thoroughly.
-
Add PEG 10,000 to a final concentration of 7% (v/v) and stir until fully dissolved.
-
Bring the solution to the final volume with isotonic saline.
-
Sterile filter the reconstitution fluid using a 0.22 µm filter into a sterile container.
-
-
Reconstitute this compound:
-
Aseptically weigh the required amount of lyophilized this compound to achieve a final concentration of 0.5 mg/mL in the desired volume of reconstitution fluid.
-
In a sterile container, add the weighed this compound to the sterile reconstitution fluid.
-
Gently mix until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Packaging and Storage:
-
Aseptically dispense the final this compound solution into sterile eardrop bottles.
-
Store the prepared ear drops at 4°C, protected from light.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution - MIC Determination)
Materials:
-
This compound stock solution
-
Bacterial isolates (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test organism and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to cover the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
In Vitro Biofilm Disruption Assay (Crystal Violet Method)
Materials:
-
This compound stock solution
-
Bacterial isolates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the culture in TSB with 1% glucose and add to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Treatment with this compound:
-
Gently remove the planktonic bacteria from the wells.
-
Wash the wells with PBS to remove non-adherent cells.
-
Add fresh medium containing various concentrations of this compound to the wells. Include an untreated control.
-
Incubate at 37°C for a further 24 hours.
-
-
Quantification of Biofilm:
-
Remove the medium and wash the wells with PBS.
-
Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm reduction compared to the untreated control.
-
A general workflow for these in vitro assays is presented below:
Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and applications. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations.
References
Application Notes and Protocols for OP-145 in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37.[1][2][3] It has demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and is being investigated for various applications, including the treatment of chronic suppurative otitis media and the prevention of implant-associated infections.[1][4] These application notes provide a summary of the available preclinical data on this compound in animal models of infection, along with detailed experimental protocols to guide further research and development.
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. As a cationic peptide, this compound is believed to initially bind to the negatively charged components of the bacterial cell surface through electrostatic interactions. This is followed by the insertion of the peptide into the membrane, leading to membrane permeabilization, disruption of the lipid packing, and subsequent depolarization of the cytoplasmic membrane. This loss of membrane integrity ultimately results in bacterial cell death. While this compound can bind to bacterial cell wall components like lipoteichoic acid (LTA) and peptidoglycan, these interactions do not appear to hinder its activity against the bacterial membrane.
Caption: Mechanism of this compound action on bacterial cells.
Efficacy in Animal Models of Implant-Associated Infection
This compound has shown efficacy in preventing implant-associated infections in both mouse and rabbit models.
Data Presentation
Table 1: Efficacy of this compound in a Mouse Model of S. aureus Implant Colonization
| Treatment Group | Dose (µg) | Percentage of Culture-Positive Implants | Median Bacterial Load on Implants (log CFU) |
| PBS Control | 0 | 100% | Not reported |
| This compound | 135 | 69% | Not reported |
| This compound | 675 | 63%** | Significantly lower than PBS |
*p ≤ 0.05, **p ≤ 0.01 compared to PBS control. Data from a study on subcutaneous silicone elastomer implants in mice challenged with S. aureus.
Table 2: Efficacy of PLEX-OP-145 Coated Implants in a Rabbit Model of Intramedullary Nail-Related Infection
| Implant Type | Culture-Negative Nails | Culture-Negative Bone Samples | Culture-Negative Soft Tissue Samples |
| Uncoated Nails | 29% | 0% | 29% |
| PLEX-OP-145 Coated Nails | 67% | 67% | 80% |
Data from a 28-day study in rabbits with intramedullary nails infected with S. aureus.
Experimental Protocols
1. Mouse Model of Subcutaneous Implant-Associated Infection
This protocol is designed to evaluate the efficacy of locally administered this compound in preventing infection of a subcutaneously placed implant.
Caption: Workflow for the mouse implant infection model.
-
Animals: Female C57BL/6 mice.
-
Implant: Sterile silicone elastomer disc.
-
Bacterial Strain: Staphylococcus aureus JAR060131.
-
Procedure:
-
Anesthetize the mouse.
-
Make a small incision on the back of the mouse and create a subcutaneous pocket.
-
Insert the sterile silicone elastomer implant into the pocket.
-
Close the incision with sutures.
-
Immediately following implantation, inject 1 x 10^5 CFU of S. aureus in a suitable buffer along the implant.
-
One hour after bacterial inoculation, inject 50 µl of PBS containing 135 µg or 675 µg of this compound along the implant. A control group should receive PBS only.
-
After 24 hours, euthanize the mice.
-
Aseptically remove the implant and surrounding peri-implant tissue.
-
Homogenize the tissue and sonicate the implant to dislodge bacteria.
-
Perform quantitative culture (colony-forming unit counts) on appropriate agar (B569324) plates to determine the bacterial load on the implant and in the tissue.
-
2. Rabbit Model of Intramedullary Nail-Related Infection
This model is suitable for evaluating the prophylactic efficacy of this compound coatings on orthopedic implants.
-
Animals: New Zealand White rabbits.
-
Implant: Stainless steel intramedullary nails, either uncoated or coated with a Polymer-Lipid Encapsulation Matrix (PLEX) containing this compound.
-
Bacterial Strain: Staphylococcus aureus.
-
Procedure:
-
Anesthetize the rabbit.
-
Perform a femoral osteotomy.
-
Insert either an uncoated or a PLEX-OP-145 coated intramedullary nail into the femoral canal.
-
Inoculate the surgical site with a clinically relevant dose of S. aureus.
-
Close the wound in layers.
-
House the animals for a predetermined period (e.g., 28 days), monitoring for clinical signs of infection.
-
At the end of the study period, euthanize the rabbits.
-
Aseptically retrieve the intramedullary nail, a sample of the surrounding bone, and a sample of the adjacent soft tissue.
-
Perform microbiological analysis (culture) on the retrieved samples to determine the presence or absence of bacteria.
-
Application in a Preclinical Model of Chronic Suppurative Otitis Media (CSOM)
Proposed Experimental Protocol
This protocol is based on a published mouse model of Pseudomonas aeruginosa-induced CSOM and is suggested as a framework for evaluating this compound.
Caption: Workflow for a mouse model of CSOM.
-
Animals: Immune-competent mice (e.g., CBA/CaJ or C57Bl/6J).
-
Bacterial Strain: A relevant strain of Pseudomonas aeruginosa or Staphylococcus aureus, potentially a luminescent strain for in vivo imaging.
-
Procedure:
-
Anesthetize the mouse.
-
Under a microscope, create a perforation in the tympanic membrane. Eustachian tube occlusion may also be performed to promote infection.
-
Inoculate the middle ear cavity with a suspension of the chosen bacterial strain through the perforation.
-
Allow the infection to establish over a period of time (e.g., 10 days) to mimic a chronic state.
-
Initiate topical treatment with this compound ear drops (e.g., twice daily for 2 weeks). A placebo control group should be included.
-
Monitor the infection throughout the study using methods such as:
-
In Vivo Imaging System (IVIS): If a luminescent bacterial strain is used, bacterial burden can be tracked non-invasively.
-
Otoscopy: To visually assess the middle ear for signs of inflammation and discharge.
-
Bacterial Culture: At the end of the study, middle ear lavage can be performed for quantitative bacteriology.
-
-
Assess outcomes such as bacterial clearance, resolution of inflammation, and healing of the tympanic membrane.
-
Pharmacokinetics
Detailed pharmacokinetic data for this compound in animal models, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in the available literature. It has been noted that the efficacy of this compound can be diminished in complex biological fluids, which is a common challenge for antimicrobial peptides. Further studies are required to fully characterize the pharmacokinetic profile of this compound to optimize dosing and delivery strategies for systemic applications.
Conclusion
This compound is a promising antimicrobial peptide with demonstrated efficacy in preclinical animal models of implant-associated infections. The provided protocols offer a starting point for researchers to further investigate its potential in various infectious disease models. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound and on evaluating its efficacy in a broader range of infection models, including chronic suppurative otitis media.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for OP-145 Cytotoxicity Assays on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37. It has demonstrated potent antimicrobial activity against a range of pathogens. As with any therapeutic candidate, understanding its interaction with host cells is critical. These application notes provide an overview of the cytotoxic effects of this compound on mammalian cells and detailed protocols for assessing its in vitro toxicity.
This compound's primary mechanism of action against mammalian cells is through lytic activity at concentrations higher than those required for its antimicrobial effects. This involves the disruption of the cell membrane, leading to cell death. Specifically, this compound has been shown to cause the disintegration of phosphatidylcholine (PC) liposomes, which serve as a model for mammalian cell membranes, into disk-like micelles and bilayer sheets. This direct membrane-disrupting action contrasts with programmed cell death pathways like apoptosis.
Notably, in epidermal models, this compound has been observed to have no detectable cytotoxic effects on epithelial cells and keratinocytes, suggesting a degree of cell-type specificity in its cytotoxic profile.[1]
Quantitative Cytotoxicity Data
While comprehensive quantitative data for this compound across a wide range of mammalian cell lines remains limited in publicly available literature, data from its parent peptide, LL-37, and other derivatives provide valuable context for its potential cytotoxic profile.
| Peptide | Cell Line | Assay | Result |
| LL-37 | MA-104 | MTT | >90% viability at 50 µg/mL[2] |
| GF-17 (LL-37 derivative) | NIH-3T3 | MTT | No toxicity below 75 µg/mL[3][4] |
| FK-16 (LL-37 derivative) | NIH-3T3 | MTT | No toxicity below 150 µg/mL[3] |
Experimental Protocols
Cell Viability Assay using MTT
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, HaCaT)
-
This compound peptide
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Mammalian cell line of interest
-
This compound peptide
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Peptide Treatment: Treat cells with serial dilutions of this compound as described above. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant (50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Hemolytic Assay
This assay assesses the lytic effect of this compound on red blood cells.
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
96-well plates
-
Centrifuge
-
Plate reader
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation at 1000 x g for 5 minutes. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: In a 96-well plate, add 50 µL of the RBC suspension to 50 µL of serially diluted this compound in PBS. Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive control.
Visualizations
References
Application Notes and Protocols: Synergistic Use of OP-145 with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37. It has demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Furthermore, this compound exhibits potent anti-biofilm properties, making it a promising candidate for combating chronic and persistent infections. One of the key potential applications of this compound is in combination therapy with conventional antibiotics. This approach aims to enhance the efficacy of existing antibiotics, overcome bacterial resistance, and reduce the required therapeutic doses, thereby minimizing potential side effects.
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in combination with standard antibiotics, focusing on the synergistic interactions that can be achieved. Detailed protocols for assessing this synergy are provided to guide researchers in their investigations.
Mechanism of Synergy
The synergistic effect of this compound in combination with conventional antibiotics is primarily attributed to its mechanism of action, which involves the disruption of the bacterial cell membrane. By permeabilizing the bacterial membrane, this compound facilitates the entry of other antimicrobial agents into the cell, allowing them to reach their intracellular targets more effectively. This increased uptake can restore the activity of antibiotics against resistant strains and potentiate their effects even against susceptible ones.
Beyond membrane permeabilization, this compound, like its parent molecule LL-37, may also exert immunomodulatory effects that contribute to the clearance of infection. These effects can include the modulation of Toll-like receptor (TLR) signaling and the induction of chemokines, which help in recruiting immune cells to the site of infection.
Signaling Pathways Potentially Modulated by this compound
The immunomodulatory functions of this compound are likely inherited from its parent peptide, LL-37. LL-37 is known to influence various signaling pathways in host cells, which can be crucial in the overall response to infection. The following diagram illustrates a potential signaling pathway influenced by this compound, based on the known activities of LL-37.
Caption: Proposed mechanism of this compound synergy and immunomodulation.
Data Presentation: Synergistic Activity
The synergistic effect of an antimicrobial peptide like this compound with a conventional antibiotic is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through a checkerboard assay. The interaction is defined as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
While specific FIC index data for this compound in combination with various antibiotics is still emerging, the following tables present data for its parent molecule, LL-37, and other antimicrobial peptides, which can serve as a reference for the expected synergistic potential of this compound.
Table 1: FIC Indices of LL-37 and Derivatives in Combination with Vancomycin against S. aureus Strains
| Strain | AMP | MIC of AMP (µg/mL) | MIC of Vancomycin (µg/mL) | FIC of AMP in Combination | FIC of Vancomycin in Combination | FIC Index | Interaction |
| ATCC 25923 | LL-37 | 128 | 1 | 0.25 | 0.25 | 0.50 | Synergy |
| MRSA (ATCC 43300) | LL-37 | 256 | 1 | 0.5 | 0.5 | 1.00 | Additive |
| VISA (ATCC 700699) | LL-13 | 1024 | 4 | 0.06 | 0.5 | 0.56 | Additive |
| VRSA (BR-VRSA) | LL-13 | 512 | 512 | 0.13 | 0.25 | 0.38 | Synergy |
| VRSA (BR-VRSA) | LL-17 | 512 | 512 | 0.13 | 0.25 | 0.38 | Synergy |
Data adapted from a study on LL-37 and its derivatives.
Table 2: FIC Indices of LL-37 in Combination with Ciprofloxacin (B1669076) against Multidrug-Resistant P. aeruginosa
| Isolate | MIC of LL-37 (µg/mL) | MIC of Ciprofloxacin (µg/mL) | MIC of LL-37 in Combination (µg/mL) | MIC of Ciprofloxacin in Combination (µg/mL) | FIC Index | Interaction |
| P1 | 250 | >1000 | 0.97 | 3.9 | ~0.004 | Synergy |
| P32 | 500 | 1000 | 1.95 | 0.12 | ~0.004 | Synergy |
Data adapted from a study on LL-37 in combination with ciprofloxacin against clinical isolates of P. aeruginosa.
Experimental Protocols
To evaluate the synergistic potential of this compound with antibiotics, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill kinetics assay.
Checkerboard Microdilution Assay
This method is used to determine the FIC index and is the gold standard for assessing antimicrobial synergy.
Caption: Workflow for the checkerboard microdilution assay.
Materials:
-
This compound (lyophilized powder)
-
Antibiotic of interest (e.g., vancomycin, gentamicin, ciprofloxacin)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile distilled water or appropriate solvent for this compound and antibiotic
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare stock solutions of this compound and the antibiotic in an appropriate solvent at a concentration at least 10 times the expected MIC.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first column, add 50 µL of the antibiotic stock solution to the first well and perform serial two-fold dilutions down the column.
-
In the first row, add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the row.
-
This creates a gradient of antibiotic concentrations in the columns and this compound concentrations in the rows.
-
-
Inoculation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Calculation:
-
Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FIC index: FIC Index = FIC of this compound + FIC of antibiotic.
-
Time-Kill Kinetics Assay
This assay provides information on the rate of bacterial killing and can confirm the bactericidal or bacteriostatic nature of the synergistic combination.
Materials:
-
This compound
-
Antibiotic of interest
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Preparation of Cultures:
-
Prepare a bacterial culture in the logarithmic growth phase. Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing:
-
No antimicrobial (growth control)
-
This compound alone (at a relevant concentration, e.g., 0.5 x MIC)
-
Antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC)
-
This compound and antibiotic in combination (at their synergistic concentrations determined from the checkerboard assay)
-
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Conclusion
The combination of this compound with conventional antibiotics represents a promising strategy to combat bacterial infections, particularly those caused by drug-resistant pathogens and those involving biofilms. The ability of this compound to disrupt bacterial membranes and potentially modulate the host immune response provides a strong rationale for its use in synergistic therapies. The protocols detailed in these application notes provide a framework for researchers to systematically evaluate the efficacy of such combinations and to generate the data necessary for further preclinical and clinical development. Further investigation into the precise molecular mechanisms of synergy and the in vivo efficacy of this compound combination therapy is warranted.
Troubleshooting & Optimization
Technical Support Center: Improving OP-145 Stability in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of the synthetic antimicrobial peptide OP-145 in biological fluids.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing reduced antimicrobial activity in the presence of plasma/serum. What could be the cause?
A significant reduction in this compound activity in biological fluids is commonly due to its degradation by proteases. Peptides are susceptible to enzymatic cleavage, which can lead to a loss of their structural integrity and, consequently, their biological function.[1][2] The parent peptide of this compound, LL-37, is known to be rapidly degraded by proteases found in biological environments.[3][4]
Q2: What is the expected half-life of this compound in biological fluids?
Q3: How can I improve the stability of this compound in my experiments?
Several strategies can be employed to enhance the stability of this compound. These can be broadly categorized into structural modifications and formulation approaches.
-
Structural Modifications: While you may not be able to alter the primary sequence of this compound, it is worth noting that strategies like cyclization have been shown to dramatically increase the proteolytic stability of LL-37-derived peptides.
-
Formulation Strategies:
-
pH Optimization: The activity and stability of peptides can be pH-dependent. Adjusting the pH of your experimental buffer may help to reduce the activity of certain proteases.
-
Use of Protease Inhibitors: The addition of a protease inhibitor cocktail to your biological samples can prevent the degradation of this compound. This is a common strategy in in vitro experiments to study the peptide's activity without the confounding factor of degradation.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can shield it from proteolytic enzymes and increase its hydrodynamic radius, thereby extending its half-life.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems like liposomes can protect it from degradation and facilitate its delivery.
-
Use of Excipients: Certain excipients, such as polyols, can help to stabilize peptides in aqueous solutions.
-
Q4: Are there any analytical methods to confirm if my this compound is being degraded?
Yes, you can use analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to assess the stability of this compound. These methods allow you to quantify the amount of intact peptide remaining over time when incubated in a biological fluid.
Troubleshooting Guides
Issue: Inconsistent results with this compound in different batches of biological fluid.
| Potential Cause | Troubleshooting Step |
| Variability in Protease Activity | Use pooled biological fluid from multiple donors to average out individual differences in enzyme levels. Alternatively, use a commercially available standardized biological matrix. |
| Sample Handling and Storage | Ensure consistent and appropriate handling of biological fluids. Avoid repeated freeze-thaw cycles, which can lead to the release of proteases. Store aliquots at -80°C. |
Issue: Rapid loss of this compound activity even with protease inhibitors.
| Potential Cause | Troubleshooting Step |
| Incomplete Protease Inhibition | Ensure you are using a broad-spectrum protease inhibitor cocktail at the recommended concentration. Consider that some proteases may not be inhibited by the cocktail you are using. |
| Non-enzymatic Degradation | Peptides can also undergo chemical degradation (e.g., oxidation, deamidation). Ensure your buffers and solutions are freshly prepared and protected from light if the peptide is light-sensitive. |
| Adsorption to Surfaces | Peptides can adsorb to plasticware. Use low-bind microcentrifuge tubes and pipette tips for your experiments. |
Quantitative Data Summary
While specific data for this compound is limited, the following table provides a comparative overview of the stability of its parent peptide, LL-37, and a stabilized cyclic derivative to illustrate the potential for improvement.
| Peptide | Modification | Stability in the presence of Aureolysin (a bacterial protease) | Reference |
| LL-37 | Linear | Rapidly degraded within minutes | |
| CD4-PP | Cyclized derivative of a fragment of LL-37 | Stable for up to 6 hours |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Human Serum
This protocol outlines a general procedure to determine the stability of this compound in human serum using RP-HPLC.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Human Serum (pooled, sterile-filtered)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Serum Incubation:
-
Thaw human serum at 37°C.
-
In a low-bind microcentrifuge tube, add a specific volume of serum.
-
Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is less than 1%.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately stop the degradation by adding an equal volume of a precipitating solution (e.g., 10% TFA in ACN).
-
-
Protein Precipitation:
-
Vortex the sample vigorously.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the RP-HPLC system.
-
Monitor the elution of the intact this compound peptide at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting pathway for this compound instability.
References
- 1. Analysis of peptide stability in serum [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. A stable cyclized antimicrobial peptide derived from LL-37 with host immunomodulatory effects and activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
Technical Support Center: Overcoming Resistance to OP-145
Disclaimer: OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37, primarily investigated for its potent antibacterial properties.[1][2] Its application in oncology is an emerging and exploratory field. This technical support guide is intended for researchers, scientists, and drug development professionals investigating the potential use of this compound as an anticancer agent. The troubleshooting advice and FAQs are based on the established mechanisms of antimicrobial peptides (AMPs) in cancer, the known signaling pathways of its parent peptide LL-37, and general principles of cancer drug resistance.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro or in vivo experiments with this compound, which could be indicative of resistance.
Question 1: We are observing a gradual loss of this compound cytotoxicity in our cancer cell line with successive treatments. What could be the cause?
Answer: This is a classic presentation of acquired resistance. Several mechanisms could be at play, either individually or in combination. The primary suspects for a peptide therapeutic like this compound are alterations in the cancer cell membrane or the activation of compensatory signaling pathways.
Possible Causes & Troubleshooting Steps:
-
Altered Cell Membrane Composition: Cationic AMPs like this compound often rely on electrostatic attraction to the negatively charged cancer cell membrane.[2][3][4] Resistant cells may alter their membrane lipid composition to reduce this net negative charge.
-
Troubleshooting Protocol: Assess the cell surface charge of both sensitive and resistant cells using Zeta-potential measurement. A significant reduction in negative charge in the resistant population would support this mechanism.
-
-
Increased Drug Efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism of multidrug resistance.[5][6] While less common for peptides than small molecules, it cannot be ruled out.
-
Troubleshooting Protocol: Perform a rhodamine 123 efflux assay. Increased fluorescence retention in the presence of a P-gp inhibitor (e.g., verapamil) in your resistant cells would indicate the involvement of this pump.
-
-
Activation of Pro-survival Signaling: The parent peptide LL-37 is known to activate pro-survival pathways in some cancers (e.g., via EGFR, GPCRs) which could counteract the cytotoxic effects of this compound.[7][8][9]
-
Troubleshooting Protocol: Use Western blotting to compare the activation (phosphorylation) of key pro-survival proteins (e.g., Akt, ERK, STAT3) in this compound-treated sensitive vs. resistant cells.
-
Caption: Proposed dual mechanism of this compound: membrane lysis and apoptosis.
Q2: What are the potential molecular pathways of resistance to this compound in cancer cells?
A: Based on general principles of drug resistance, several pathways could confer resistance to this compound:
-
Membrane Modification: Changes in lipid synthesis pathways could reduce the anionic character of the cell membrane, weakening the initial binding of this compound.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 or IAPs (Inhibitors of Apoptosis Proteins) can raise the threshold for triggering programmed cell death, even if the peptide successfully enters the cell. [7]3. Altered Receptor Signaling: If this compound's activity is mediated by a specific cell surface receptor (as is sometimes the case for LL-37), mutations or downregulation of that receptor could lead to resistance. Conversely, upregulation of decoy receptors could sequester the peptide. [7][9]4. Tumor Microenvironment (TME): The TME can contribute to resistance. Acidic conditions in the TME can alter the charge of both the peptide and the cell surface, affecting their interaction. [10][11]Extracellular matrix components could also bind and sequester this compound.
Signaling Pathways Implicated in Resistance
Caption: Overview of potential mechanisms of resistance to this compound.
Q3: How can we overcome or circumvent this compound resistance in our experiments?
A: Overcoming resistance requires identifying the underlying mechanism, but several general strategies can be explored:
-
Combination Therapy: This is a cornerstone of modern oncology.
-
With Chemotherapy: Combine this compound with a conventional chemotherapeutic agent. This compound could disrupt the membrane, allowing for increased intracellular concentration of the second drug.
-
With Kinase Inhibitors: If resistance is driven by pro-survival signaling (e.g., Akt, ERK), combine this compound with a targeted inhibitor for that pathway.
-
With Efflux Pump Inhibitors: If P-gp-mediated efflux is confirmed, co-administration with a P-gp inhibitor could restore sensitivity.
-
-
Peptide Modification:
-
Lipidation: Adding a lipid moiety can enhance the peptide's interaction with the cell membrane, potentially overcoming resistance due to reduced surface charge.
-
D-Amino Acid Substitution: Replacing L-amino acids with D-amino acids can increase peptide stability against proteases in the tumor microenvironment.
-
-
Modulating the Tumor Microenvironment:
-
Agents that normalize the pH of the TME could enhance the electrostatic interaction between this compound and cancer cells.
-
Hypothetical Synergy Data: this compound in Combination
| Treatment | This compound-Resistant Cell Line Viability (%) |
| Vehicle Control | 100% |
| This compound (10 µM) | 85% ± 5% |
| Docetaxel (5 nM) | 82% ± 6% |
| This compound (10 µM) + Docetaxel (5 nM) | 35% ± 4% |
| Akt Inhibitor (1 µM) | 90% ± 3% |
| This compound (10 µM) + Akt Inhibitor (1 µM) | 41% ± 5% |
This is hypothetical data for illustrative purposes, demonstrating potential synergistic effects.
Detailed Experimental Protocols
Protocol 1: Zeta Potential Measurement for Cell Surface Charge Analysis
-
Cell Preparation: Culture sensitive and resistant cells to ~80% confluency.
-
Harvesting: Gently detach cells using a non-enzymatic cell dissociation buffer to preserve membrane integrity.
-
Washing: Wash cells three times with a low-ionic-strength buffer (e.g., 1 mM KCl) by centrifugation (300 x g, 5 min).
-
Resuspension: Resuspend the final cell pellet in the same low-ionic-strength buffer at a concentration of 1 x 10^6 cells/mL.
-
Measurement: Transfer the cell suspension to a disposable capillary cell for a zeta potential analyzer (e.g., Malvern Zetasizer).
-
Analysis: Perform the measurement according to the instrument's instructions. Record the average zeta potential in millivolts (mV). A less negative value for resistant cells suggests a reduction in surface charge.
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Treatment: Plate sensitive and resistant cells. Treat with this compound at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control), diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize the p-Akt signal to the total Akt signal. A sustained or increased p-Akt/total Akt ratio in resistant cells upon this compound treatment would indicate activation of this pro-survival pathway.
References
- 1. Clinical Applications and Anticancer Effects of Antimicrobial Peptides: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities [mdpi.com]
- 4. coconote.app [coconote.app]
- 5. Anticancer Mechanisms and Potential Anticancer Applications of Antimicrobial Peptides and Their Nano Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 7. karger.com [karger.com]
- 8. neuropharmac.com [neuropharmac.com]
- 9. The Role of Cathelicidin LL-37 in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptides that immunoactivate the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor immune microenvironment changes are associated with response to neoadjuvant chemotherapy and long-term survival benefits in advanced epithelial ovarian cancer: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing OP-145 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively utilizing the antimicrobial peptide OP-145 in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized efficacy data to help you overcome common challenges and optimize your study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 24-amino acid synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37.[1][2] Its primary mechanism of action is the disruption of bacterial cell membranes. This compound interacts with the negatively charged phospholipids (B1166683) in bacterial membranes, leading to membrane thinning, permeabilization, and ultimately cell death.[1]
Q2: What are the main challenges of using this compound in vivo?
A2: The primary challenges for in vivo applications of this compound include:
-
Reduced efficacy in biological fluids: The activity of this compound can be diminished in the presence of plasma or other complex biological fluids.[3]
-
Potential for cytotoxicity: While generally having low in vivo toxicity, this compound can be lytic to human cells at higher concentrations.
-
Proteolytic degradation: Like other peptides, this compound can be susceptible to degradation by proteases in the body, potentially reducing its half-life and efficacy.
Q3: How can the in vivo stability and efficacy of this compound be enhanced?
A3: Several strategies can be employed to enhance the in vivo performance of this compound:
-
Formulation in delivery systems: Encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) microspheres can provide sustained release, reduce systemic toxicity, and protect the peptide from degradation.[4]
-
Local application via coatings: Incorporating this compound into coatings for medical implants allows for high local concentrations at the target site, preventing biofilm formation and reducing the risk of systemic side effects.
-
Chemical modifications: N-terminal acetylation and C-terminal amidation are modifications used in the synthesis of this compound to improve its stability against proteolytic degradation.
Q4: Are there any more potent derivatives of this compound available?
A4: Yes, a notable derivative is SAAP-148. In some in vitro studies, SAAP-148 has demonstrated superior bactericidal activity compared to this compound, being effective at significantly lower concentrations against certain bacterial strains.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or no efficacy in animal model | Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the site of infection. | - Perform a dose-response study to determine the optimal therapeutic dose for your specific model. - Consider the route of administration; local delivery (e.g., via implant coating or direct injection) may be more effective than systemic administration. |
| Peptide Instability: this compound may be rapidly degraded by proteases or inhibited by components in the plasma. | - Use a delivery system such as PLGA microspheres to protect the peptide and ensure sustained release. - For systemic administration, consider more frequent dosing or continuous infusion. - Ensure the synthetic peptide includes stability-enhancing modifications like N-terminal acetylation. | |
| High Bacterial Load: The initial bacterial inoculum may be too high for the peptide to effectively clear the infection. | - Titrate the bacterial inoculum to establish a consistent and manageable infection level in your model. | |
| High toxicity or adverse effects observed | High Peptide Concentration: The dose of this compound may be reaching cytotoxic levels. | - Reduce the administered dose and perform a toxicity study to determine the maximum tolerated dose. - Utilize a local delivery system to minimize systemic exposure and concentrate the peptide at the target site. |
| Off-target Effects: The peptide may be interacting with host cells. | - Assess the purity of your this compound preparation to rule out contaminants. - Consider using a derivative with a higher therapeutic index, if available. | |
| Inconsistent results between experiments | Variability in Animal Model: Differences in animal age, weight, or health status can affect outcomes. | - Standardize your animal model and ensure consistent handling and housing conditions. |
| Inconsistent Formulation/Administration: Variations in the preparation or delivery of the this compound formulation can lead to inconsistent dosing. | - Develop and strictly follow a standard operating procedure (SOP) for the preparation and administration of the this compound formulation. |
Quantitative Data on this compound In Vivo Efficacy
Table 1: Efficacy of this compound in a Murine Implant-Associated Infection Model
| Animal Model | Bacterium | Treatment | Dosage | Outcome | Reference |
| Mouse | S. aureus | Subcutaneous injection along implant | 135 µg | 69% of implants culture-positive (vs. 100% for PBS control) | |
| Mouse | S. aureus | Subcutaneous injection along implant | 675 µg | 63% of implants culture-positive; significant reduction in bacterial load on implants (p ≤ 0.05) |
Table 2: Efficacy of this compound in a Rabbit Implant-Associated Infection Model
| Animal Model | Bacterium | Treatment | Outcome | Reference |
| Rabbit | S. aureus | PLEX-coated intramedullary nail | 67% of rabbits with coated nails were culture-negative after 28 days (vs. 29% for uncoated nails) |
Table 3: Efficacy of this compound PLGA Microspheres in a Rat Bone Infection Model
| Animal Model | Pathogens | Treatment | Outcome | Reference |
| Rat | Clinically isolated strains from bone infections | Local administration of this compound PLGA microspheres | Significant reduction in biofilm formation and serum CRP levels (P < 0.05) compared to control |
Experimental Protocols
Protocol 1: Murine Subcutaneous Implant-Associated Infection Model
This protocol is adapted from studies evaluating the efficacy of locally administered this compound.
1. Animal Model:
-
Species: Female SKH1 hairless mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
2. Materials:
-
This compound (lyophilized powder)
-
Sterile PBS (phosphate-buffered saline)
-
Staphylococcus aureus (e.g., strain JAR060131)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Sterile silicone elastomer implants (e.g., 1 cm segments)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps)
-
Sutures or wound clips
3. Bacterial Inoculum Preparation:
-
Inoculate S. aureus in TSB and incubate overnight at 37°C with shaking.
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 10^6 CFU/mL).
4. Surgical Procedure and Infection:
-
Anesthetize the mouse.
-
Make a small incision on the back of the mouse and create a subcutaneous pocket using blunt dissection.
-
Insert a sterile silicone implant into the pocket.
-
Inject 50 µL of the bacterial suspension (containing 1 x 10^5 CFU) along the implant.
-
Close the incision with sutures or wound clips.
5. This compound Administration:
-
Prepare this compound solutions in sterile PBS at the desired concentrations (e.g., 2.7 mg/mL and 13.5 mg/mL).
-
One hour after bacterial inoculation, inject 50 µL of the this compound solution (or PBS for the control group) along the implant. This corresponds to doses of 135 µg and 675 µg.
6. Assessment of Efficacy:
-
After a predetermined time point (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the implant and surrounding tissue.
-
To quantify adherent bacteria, place the implant in a tube with sterile PBS, vortex, and sonicate to dislodge the bacteria.
-
Plate serial dilutions of the resulting suspension on TSA plates.
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFU).
-
Homogenize the surrounding tissue and plate serial dilutions to determine the bacterial load in the tissue.
Protocol 2: Preparation of this compound Loaded PLGA Microspheres
This protocol is a general guideline for encapsulating this compound in PLGA microspheres for sustained release.
1. Materials:
-
This compound
-
PLGA (poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Homogenizer
-
Magnetic stirrer
-
Lyophilizer
2. Microsphere Preparation (Oil-in-Water Emulsion Solvent Evaporation Method):
-
Dissolve a specific amount of PLGA in DCM to create the oil phase.
-
Disperse a known amount of this compound into the PLGA/DCM solution.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) to serve as the aqueous phase.
-
Add the oil phase to the aqueous phase while homogenizing at high speed to create an oil-in-water emulsion.
-
Transfer the emulsion to a larger volume of PVA solution and stir for several hours at room temperature to allow the DCM to evaporate and the microspheres to solidify.
-
Collect the microspheres by centrifugation, wash several times with deionized water to remove residual PVA, and then freeze-dry the microspheres to obtain a fine powder.
3. Characterization:
-
Analyze the microspheres for size and morphology using scanning electron microscopy (SEM).
-
Determine the drug loading and encapsulation efficiency by dissolving a known amount of microspheres in a suitable solvent and quantifying the this compound content using HPLC.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a murine implant infection model.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Antimicrobial Peptides (AMPs) in Treatment of Osteomyelitis in Human and Veterinary Orthopedics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OP-145 Off-Target Effects and Mitigation
Disclaimer: The following information is provided for research purposes regarding the analysis of off-target effects of small molecule inhibitors. OP-145 is identified as a synthetic antimicrobial peptide.[1][2] The principles and methodologies detailed below are broadly applicable to the characterization of off-target effects in drug development and are presented here as a technical resource for researchers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating potential off-target effects of therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[3][4]
Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
Unexpected Phenotypes: The observed cellular phenotype does not align with the known function of the intended target.
-
Discrepancies Between Different Inhibitors: Structurally different inhibitors targeting the same protein produce dissimilar phenotypes.
-
Mismatch in Potency: The effective concentration of the inhibitor in a cellular assay is significantly different from its in vitro enzymatic potency (e.g., IC50).
-
Cellular Toxicity: The inhibitor induces cell death or other signs of stress at concentrations required to achieve the desired effect.
Q4: What are the general strategies to minimize off-target effects?
Several strategies can be employed to minimize off-target effects:
-
Rational Drug Design: Utilize computational and structural biology tools to design drugs with high specificity for their intended targets.[5]
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor to elicit the desired biological response.[3]
-
Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically diverse inhibitors and genetic approaches (e.g., siRNA, CRISPR/Cas9).[3]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to ensure the observed effects occur at relevant concentrations.[3]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.[3]
Troubleshooting Guides
If you suspect that your small molecule inhibitor is causing off-target effects, follow this troubleshooting workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: OP-145 Clinical Trial Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide OP-145.
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| General | What is this compound? | This compound is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin (B612621) LL-37. It exhibits broad-spectrum activity against bacteria, including drug-resistant strains, and also possesses anti-biofilm and immunomodulatory properties.[1][2] |
| What is the primary mechanism of action for this compound? | This compound primarily acts by disrupting the integrity of bacterial cell membranes. As a cationic peptide, it interacts with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death. It can also modulate the host's immune response. | |
| Clinical Trial Design | What are the main challenges in designing clinical trials for antimicrobial peptides like this compound? | Key challenges include potential cytotoxicity at higher concentrations, high manufacturing costs, and ensuring peptide stability and bioavailability at the site of infection.[3][4] Additionally, defining appropriate clinical endpoints and selecting the right patient population can be complex. |
| How can cytotoxicity be addressed in clinical trials? | A thorough dose-finding study is crucial to identify a therapeutic window that maximizes antimicrobial efficacy while minimizing toxicity to host cells.[5] For topical applications, formulation plays a key role in maintaining a high local concentration without significant systemic absorption. | |
| What are the considerations for patient selection in an this compound trial? | Patient selection should be based on confirmed bacterial infection, and ideally, the susceptibility of the causative pathogen(s) to this compound. For conditions with high rates of spontaneous resolution, such as acute otitis media, it is important to enroll patients with persistent or recurrent infections to demonstrate a clear treatment effect. | |
| How should clinical endpoints be defined in trials for anti-infective agents like this compound? | Endpoints should be clinically meaningful and may include microbiological clearance (eradication of the pathogen), clinical cure (resolution of signs and symptoms of infection), and for biofilm-related infections, prevention of recurrence. | |
| This compound in Otitis Media | What is a suitable clinical trial design for this compound in chronic suppurative otitis media (CSOM)? | A randomized, double-blind, placebo-controlled, multicenter study is a robust design. This design was used in a phase I/IIa trial of P60.4Ac (this compound) ear drops in adults with CSOM. |
| What are specific challenges in designing trials for otitis media? | The diagnosis of otitis media can be challenging, and there is a high rate of spontaneous recovery in some forms of the condition, which can complicate the assessment of treatment efficacy. Including a placebo arm and having clear diagnostic criteria are essential. |
Troubleshooting Guides
Issue: High Variability in In Vitro Efficacy Results
| Potential Cause | Troubleshooting Step |
| Salt Concentration in Media | The antimicrobial activity of many AMPs, including derivatives of LL-37, can be inhibited by high salt concentrations. Test the efficacy of this compound in various media with physiological salt concentrations to better predict its in vivo activity. |
| Presence of Serum Proteins | This compound may bind to serum proteins, which can reduce its effective concentration. Conduct experiments in the presence of serum or albumin to assess the impact on its antimicrobial activity. |
| Peptide Degradation | This compound, being a peptide, is susceptible to degradation by proteases. Ensure proper storage and handling of the peptide. For longer experiments, consider the stability of the peptide in the chosen experimental conditions. |
Issue: Difficulty in Establishing a Dosing Regimen for Clinical Trials
| Potential Cause | Troubleshooting Step |
| Balancing Efficacy and Toxicity | A narrow therapeutic window can make dosing challenging. Conduct comprehensive preclinical dose-ranging studies in relevant animal models to determine the optimal balance between antimicrobial activity and potential host cell toxicity. |
| Formulation and Delivery | The formulation can significantly impact the local concentration and stability of this compound. For topical applications, experiment with different formulations (e.g., gels, creams) to optimize peptide release and stability at the target site. |
| Dosing Frequency | The half-life of the peptide in the target tissue will determine the required dosing frequency. Pharmacokinetic studies are essential to understand the local and systemic exposure to this compound. |
Experimental Protocols
Key Experiment: Phase I/IIa Clinical Trial of this compound (P60.4Ac) for Chronic Suppurative Otitis Media (CSOM)
Objective: To evaluate the safety and efficacy of ototopical this compound in adults with CSOM.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter phase IIa study was conducted, preceded by a range-finding study.
-
Participants: Adults with CSOM that was resistant to conventional antibiotic treatment.
-
Intervention:
-
Treatment Group: Received this compound ear drops (0.5 mg/mL).
-
Control Group: Received placebo ear drops.
-
Dosing Regimen: Drops were administered twice daily for two weeks.
-
-
Outcome Measures:
-
Primary (Safety): Recording of adverse events, use of concomitant medications, laboratory tests (including general hematology and specific peptide antibodies), and audiometry.
-
Secondary (Efficacy): Assessment of treatment success based on blinded symptom scoring on otoscopy at baseline and at weeks 1, 2, 4, 8, and 10. Swabs from the middle ear and throat were taken for bacterial cultures.
-
Data Presentation:
Table 1: Summary of the Phase I/IIa Clinical Trial Design for this compound in CSOM
| Parameter | Description |
| Study Phase | Phase I (range-finding) followed by Phase IIa |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Patient Population | Adults with chronic suppurative otitis media (CSOM) resistant to antibiotic therapy |
| Treatment Arm | This compound (P60.4Ac) ototopical drops (0.5 mg/mL) |
| Control Arm | Placebo ototopical drops |
| Dosing Regimen | Twice daily for 2 weeks |
| Follow-up Period | 10 weeks after therapy |
| Primary Endpoints | Safety and tolerability (adverse events, lab tests, audiometry) |
| Secondary Endpoints | Efficacy (treatment success based on otoscopy), microbiological clearance |
Visualizations
Signaling Pathway: Proposed Mechanism of this compound Action on Bacterial Cells
Caption: Proposed mechanism of this compound's bactericidal action.
Experimental Workflow: this compound Clinical Trial for CSOM
Caption: Workflow of the randomized controlled trial for this compound in CSOM.
References
- 1. droracle.ai [droracle.ai]
- 2. The Human Cathelicidin Antimicrobial Peptide LL-37 as a Potential Treatment for Polymicrobial Infected Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
- 4. antimicrobial-peptides-under-clinical-investigation - Ask this paper | Bohrium [bohrium.com]
- 5. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OP-145 Aggregation Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing the aggregation of the synthetic antimicrobial peptide OP-145 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a 24-amino acid synthetic antimicrobial peptide derived from human cathelicidin (B612621) LL-37.[1][2][3] Its sequence is Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2.[2][3] this compound is designed to have an amphipathic helical structure, which is crucial for its antimicrobial activity. Aggregation, the self-association of peptide monomers into larger, often insoluble complexes, can lead to a loss of therapeutic efficacy, inaccurate experimental results, and potential safety concerns. For researchers, aggregation can interfere with assays, cause precipitation of the peptide from solution, and lead to inconsistent results.
Q2: What are the primary factors that can induce this compound aggregation?
A2: Several factors can promote the aggregation of peptides like this compound:
-
pH: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero. Changes in pH can alter the charge of ionizable residues (Lys, Arg, Glu), affecting electrostatic repulsion between peptide molecules.
-
Ionic Strength: The concentration of salts in the solution can influence aggregation. While salts can screen electrostatic interactions and potentially reduce repulsion, high salt concentrations can also have a "salting-out" effect, promoting aggregation.
-
Temperature: Higher temperatures can increase the rate of chemical degradation and conformational changes, which may expose hydrophobic regions and lead to aggregation.
-
Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
-
Mechanical Stress: Agitation, such as vortexing or shaking, can introduce air-liquid interfaces and induce conformational changes that may lead to aggregation.
-
Presence of Hydrophobic Surfaces: Interaction with hydrophobic surfaces of containers or other molecules can trigger aggregation.
Q3: How can I visually detect if my this compound solution has aggregated?
A3: Visual inspection is the first step in detecting aggregation. Look for the following signs:
-
Turbidity or Cloudiness: A clear peptide solution becoming hazy or opaque is a strong indicator of aggregation.
-
Precipitation: Visible particles, sediment, or flakes in the solution are clear signs of insoluble aggregates.
-
Gel Formation: In some cases, highly aggregated peptides can form a viscous gel.
If you observe any of these, it is recommended to perform further characterization using the analytical techniques described in the troubleshooting section.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound aggregation.
Problem: My this compound solution appears cloudy or has visible precipitates.
This is a common sign of peptide aggregation. The following steps can help you identify the cause and find a solution.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound aggregation.
Step 1: Evaluate and Optimize Solution pH
-
Rationale: this compound is a cationic peptide with a high theoretical isoelectric point (pI). The solubility of peptides is minimal at their pI. By adjusting the pH away from the pI, the net positive charge on the peptide increases, leading to greater electrostatic repulsion between molecules and potentially reducing aggregation.
-
Recommendation: Prepare this compound solutions in buffers with a pH significantly different from its pI. For a cationic peptide like this compound, a more acidic pH (e.g., pH 4-6) is generally a good starting point.
Step 2: Modify Ionic Strength
-
Rationale: The effect of ionic strength can be complex. While low to moderate salt concentrations can help stabilize the peptide by screening charges, high concentrations can lead to aggregation through the "salting-out" effect.
-
Recommendation: If you are using a high concentration of salt (e.g., >150 mM NaCl), try reducing it. You can also test different types of salts.
Step 3: Adjust Peptide Concentration
-
Rationale: The propensity for aggregation is often concentration-dependent.
-
Recommendation: If your experimental protocol allows, try working with a lower concentration of this compound. If a high concentration is necessary, consider preparing it immediately before use.
Step 4: Utilize Solubilizing Excipients
-
Rationale: Certain additives can help stabilize peptides in solution.
-
Recommendations:
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can help prevent aggregation by reducing surface tension and interacting with hydrophobic regions of the peptide.
-
Amino Acids: Arginine and glutamic acid are known to be effective aggregation inhibitors. They are thought to work by binding to hydrophobic patches and through charge screening.
-
Sugars/Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize the native conformation of peptides.
-
Step 5: Optimize Storage and Handling
-
Rationale: Improper storage and handling can induce aggregation.
-
Recommendations:
-
Storage: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. For solutions, store at 4°C for short-term use and consider flash-freezing in liquid nitrogen and storing at -80°C for longer periods.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can induce aggregation. Aliquot the peptide solution into single-use volumes.
-
Handling: When dissolving the lyophilized peptide, gently swirl the vial instead of vortexing to avoid mechanical stress.
-
Quantitative Data on Aggregation Prevention Strategies
The following tables provide a summary of the typical effects of various factors on the aggregation of helical antimicrobial peptides. Note that these are generalized data and optimal conditions for this compound should be determined empirically.
Table 1: Effect of pH on Helical Peptide Aggregation
| pH | Net Positive Charge | Aggregation Propensity | Rationale |
| < 4 | High | Low | Strong electrostatic repulsion between positively charged residues. |
| 4 - 6 | Moderate to High | Generally Low | Sufficient electrostatic repulsion to maintain solubility. A good starting range for many cationic peptides. |
| 7 - 8 | Moderate | Variable | Closer to the pI of some peptides, can lead to reduced repulsion and increased aggregation. |
| > 9 | Low to Neutral | High | Approaching the pI of Lys and Arg side chains, leading to a decrease in net positive charge. |
Table 2: Effect of Common Excipients on Helical Peptide Aggregation
| Excipient | Typical Concentration Range | Effect on Aggregation | Mechanism of Action |
| Polysorbate 20 | 0.01% - 0.1% (v/v) | Decreases | Reduces surface adsorption and masks hydrophobic patches. |
| L-Arginine | 50 - 250 mM | Decreases | Suppresses aggregation by binding to hydrophobic and charged regions. |
| Sucrose | 5% - 10% (w/v) | Decreases | Stabilizes the native peptide conformation through preferential hydration. |
| Sodium Chloride (NaCl) | 50 - 150 mM | Can Decrease or Increase | At low concentrations, it screens charges. At high concentrations, it can cause "salting out". |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound aggregation and structure.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Objective: To determine the secondary structure of this compound (e.g., α-helix, β-sheet, random coil) under different solution conditions.
-
Methodology:
-
Sample Preparation: Prepare this compound solutions at a concentration of 0.1-0.2 mg/mL in the desired buffer. The buffer should have low absorbance in the far-UV region (e.g., phosphate (B84403) buffer at a low concentration).
-
Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Purge the instrument with nitrogen gas.
-
Data Acquisition: Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of different secondary structures. An α-helical structure, expected for this compound, will show characteristic negative bands around 208 and 222 nm. A loss of this helical structure and an increase in β-sheet or random coil content can indicate aggregation.
-
Dynamic Light Scattering (DLS) for Aggregate Detection
-
Objective: To detect the presence of aggregates and determine the size distribution of particles in the this compound solution.
-
Methodology:
-
Sample Preparation: Prepare this compound solutions in a low-particulate buffer. Filter the solution through a 0.22 µm filter to remove dust and other contaminants.
-
Data Acquisition: Place the sample in a DLS cuvette and measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°).
-
Data Analysis: The software will calculate the hydrodynamic radius (Rh) and polydispersity index (PDI). A monomodal peak with a small Rh and low PDI indicates a homogenous solution of monomers. The appearance of larger peaks indicates the presence of oligomers or larger aggregates.
-
Thioflavin T (ThT) Assay for Fibrillar Aggregate Quantification
-
Objective: To detect and quantify the formation of amyloid-like fibrillar aggregates.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Assay Procedure: Add a small aliquot of the ThT stock solution to the this compound sample (final ThT concentration typically 10-25 µM).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~440 nm and emission at ~485 nm.
-
Interpretation: An increase in fluorescence intensity compared to a control (buffer + ThT) indicates the presence of fibrillar aggregates.
-
Signaling Pathways and Experimental Workflows
Conceptual Diagram of this compound Interaction with Bacterial Membranes
This compound's primary mechanism of action involves interaction with and disruption of bacterial cell membranes. While not a classical signaling pathway, this interaction is a critical process.
Caption: this compound's mechanism of action on bacterial membranes.
This guide is intended to provide a starting point for troubleshooting this compound aggregation. The optimal conditions for your specific application may vary and should be determined experimentally. For further assistance, please consult the relevant scientific literature or contact your peptide supplier.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of OP-145 and LL-37
For Immediate Release
A Head-to-Head Comparison of Two Potent Antimicrobial Peptides: OP-145 and LL-37
This guide provides a detailed comparison of the antimicrobial activities of this compound and the well-characterized human cathelicidin (B612621) peptide, LL-37. This compound is a synthetic antimicrobial peptide derived from LL-37, designed to enhance its therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.
Executive Summary
Both this compound and LL-37 exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[3][4] this compound, a 24-mer synthetic peptide, was developed from the core antimicrobial region of LL-37 and has shown improved antimicrobial efficacy in certain contexts.[5] While both peptides primarily act by disrupting bacterial cell membranes, LL-37 is also recognized for its significant immunomodulatory functions, influencing various signaling pathways. This guide presents a quantitative comparison of their antimicrobial potency, details the experimental methodologies used for their evaluation, and provides visual representations of their mechanisms of action.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activities of this compound and LL-37 are typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli Strains
| Bacterial Strain | MIC (µM) |
| E. coli ATCC 25992 (smooth LPS) | 3.2 - 6.4 |
| E. coli K12 (rough LPS) | 3.2 - 6.4 |
| E. coli D21f2 (deep-rough LPS) | 3.2 - 6.4 |
Source: Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidin LL-37
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of LL-37 against various bacterial strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. epidermidis ATCC 14990 | 75 | 75 |
| S. aureus ATCC 43300 | >300 | >300 |
| P. aeruginosa ATCC 27853 | 75 | 75 |
| E. coli ATCC 25933 | 75 | 75 |
| S. epidermidis (Clinical Isolate 1) | 37.5 | 75 |
| S. aureus (Clinical Isolate 1) | 75 | 150 |
| P. aeruginosa (Clinical Isolate 1) | 75 | 75 |
| E. coli (Clinical Isolate 1) | 75 | 150 |
Source: Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections
Experimental Protocols
The data presented above were primarily obtained using the broth microdilution assay. This section provides a detailed methodology for this key experiment.
Broth Microdilution Assay for MIC and MBC Determination
This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar (B569324) plates overnight at 37°C.
-
A few colonies are then inoculated into a suitable broth medium, such as Mueller-Hinton Broth (MHB), and incubated at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Peptide Solutions:
-
A stock solution of the antimicrobial peptide is prepared in a suitable solvent, such as sterile deionized water or 0.01% acetic acid.
-
Serial twofold dilutions of the peptide are prepared in the broth medium in a 96-well polypropylene (B1209903) microtiter plate. The use of polypropylene plates is crucial to prevent the binding of cationic peptides to the plastic surface.
3. Incubation and MIC Determination:
-
An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
4. MBC Determination:
-
To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Mechanism of Action
This compound: Direct Membrane Disruption
The primary antimicrobial mechanism of this compound involves the direct disruption of the bacterial cell membrane. As a cationic peptide, this compound electrostatically interacts with the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization, depolarization, and ultimately cell death.
Caption: Antimicrobial action of this compound via membrane disruption.
LL-37: A Dual Role of Antimicrobial Activity and Immunomodulation
LL-37 shares the membrane-disrupting mechanism of this compound but also possesses significant immunomodulatory functions. It can modulate the host immune response by interacting with various cell surface and intracellular receptors, influencing cytokine and chemokine production, and promoting cell migration and proliferation.
Caption: LL-37's immunomodulatory signaling pathways.
Conclusion
This compound represents a promising synthetic antimicrobial peptide with potent bactericidal activity, likely exceeding that of its parent molecule, LL-37, in certain scenarios. Its focused mechanism of direct membrane disruption makes it an attractive candidate for topical applications. LL-37, while also a potent antimicrobial, offers the additional complexity and potential of immunomodulation, which can be both beneficial in coordinating a host response and a factor to consider for potential inflammatory side effects. The choice between these peptides for therapeutic development will depend on the specific clinical application and the desired balance between direct antimicrobial killing and modulation of the host's immune system. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative strengths and weaknesses.
References
- 1. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to OP-145 and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic antimicrobial peptide (AMP) OP-145 with its parent molecule, LL-37, and the naturally occurring piscidin family of AMPs. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.
Introduction to this compound
This compound is a 24-amino acid synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37. It was developed to enhance the antimicrobial efficacy of LL-37 and has demonstrated potent activity against a broad spectrum of bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Beyond its direct microbicidal effects, this compound, like its parent compound, is known to possess immunomodulatory properties.
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains and compared with other AMPs. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a peptide that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.
Table 1: Comparative MIC Values (μM) of this compound and LL-37 Derivatives against Escherichia coli
| Peptide | E. coli ATCC 25992 (smooth) | E. coli K12 (rough) | E. coli D21f2 (deep-rough) |
| This compound | 12.8 | 12.8 | 12.8 |
| SAAP-148 | 3.2 | 3.2 | 3.2 |
Data sourced from a study comparing LL-37 derivatives.[2][3] SAAP-148 is another potent synthetic derivative of LL-37.
Table 2: Comparative Lethal Concentration (LC99.9% in μM) of this compound and SAAP-148 against Enterococcus hirae
| Peptide | 5 min | 10 min | 20 min | 30 min | 60 min | 120 min |
| This compound | 3.2 | 1.6 | 1.6 | 1.6 | 0.8 | 0.8 |
| SAAP-148 | 0.4 | 0.2 | 0.2 | 0.1 | 0.1 | 0.1 |
Data represents the concentration required to kill 99.9% of the bacterial population at different time points, highlighting the kinetic differences in bactericidal activity.[4]
Table 3: General Antimicrobial Activity of Piscidins
| Piscidin | Target Organisms | General MIC Range (μM) |
| Piscidin 1 & 3 | Gram-positive and Gram-negative bacteria | 0.5 - 16 |
| Piscidin 2 | Oomycetes (e.g., Saprolegnia) | 12.5 - 25.0 (MOC₁₀₀) |
Piscidin activity is broad-spectrum, with specific MIC values varying depending on the bacterial species and the specific piscidin peptide.[5]
Mechanism of Action
Antimicrobial Mechanism
This compound primarily acts on the bacterial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane depolarization and disruption of the lipid packing, ultimately causing bacterial cell death. Interestingly, unlike some other AMPs, this compound does not appear to cause significant membrane permeabilization in E. coli, suggesting a mechanism that relies more on membrane destabilization and depolarization.
Piscidins also exert their antimicrobial effects through membrane disruption. Their amphipathic α-helical structure allows them to insert into and disrupt the integrity of bacterial membranes, leading to leakage of cellular contents and cell death.
Antimicrobial Mechanism of this compound.
Immunomodulatory Mechanism
This compound, as a derivative of LL-37, is presumed to share similar immunomodulatory signaling pathways. LL-37 can modulate the host immune response through various mechanisms, including the activation of G-protein coupled receptors and Toll-like receptors (TLRs). This can lead to the production of cytokines and chemokines, influencing inflammatory responses and immune cell recruitment.
Piscidins also exhibit immunomodulatory functions. They can influence the expression of immune-related genes and modulate the activity of immune cells such as macrophages. Some studies suggest that their immunomodulatory effects are mediated through pathways involving MAPK/ERK and IL-10-STAT3 signaling, as well as TLR signaling cascades that activate NF-κB.
Postulated Immunomodulatory Pathway of this compound.
Piscidin Immunomodulatory Signaling Pathway.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Test antimicrobial peptide (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of the antimicrobial peptide in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Broth Microdilution MIC Assay Workflow.
Time-Kill Assay
This assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Same as for Broth Microdilution Assay
-
Phosphate-buffered saline (PBS)
-
Agar (B569324) plates
Procedure:
-
Preparation: Prepare bacterial cultures and peptide solutions at desired concentrations (typically multiples of the MIC).
-
Exposure: Add the peptide to the bacterial suspension. Include a growth control without any peptide.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Plating: Perform serial dilutions of the aliquots in PBS and plate them on agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time for each peptide concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Conclusion
This compound is a promising synthetic antimicrobial peptide with potent bactericidal activity, particularly against challenging pathogens like MRSA. Its mechanism of action, centered on membrane depolarization and disruption, differentiates it from some other membrane-permeabilizing peptides. While direct comparative data with a wide range of AMPs is still emerging, initial studies suggest its efficacy is comparable or superior to its parent molecule, LL-37, and other derivatives. The immunomodulatory properties of this compound, likely mirroring those of LL-37, add another dimension to its therapeutic potential. Further research focusing on head-to-head comparisons with other leading AMPs and a deeper elucidation of its immunomodulatory signaling pathways will be crucial in defining its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of the Antimicrobial Peptide Piscidin 1 and Neuropeptides in Fish Gill and Skin: A Potential Participation in Neuro-Immune Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Teleost Piscidins—In Silico Perspective of Natural Peptide Antibiotics from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host Defense Peptide Piscidin and Yeast-Derived Glycolipid Exhibit Synergistic Antimicrobial Action through Concerted Interactions with Membranes - PMC [pmc.ncbi.nlm.nih.gov]
OP-145: A Promising Antimicrobial Peptide Against Drug-Resistant Bacteria
A detailed comparison of the efficacy and mechanism of OP-145 against antibiotic-resistant bacterial strains, offering insights for researchers and drug development professionals.
In the global battle against antimicrobial resistance, novel therapeutic agents are urgently needed. This compound, a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37, has emerged as a promising candidate with potent activity against a range of multidrug-resistant bacteria.[1] This guide provides a comprehensive comparison of this compound's efficacy with standard-of-care antibiotics, supported by available experimental data, and elucidates its mechanism of action.
Efficacy Against Resistant Strains: A Quantitative Comparison
This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen associated with difficult-to-treat infections. While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of resistant strains are not extensively documented in publicly available literature, existing studies highlight its potent bactericidal and anti-biofilm capabilities.
One study evaluated the efficacy of this compound against ten clinical isolates of MRSA, demonstrating significant antibacterial activity against nine of them.[1] Furthermore, this compound was shown to effectively reduce biofilm formation by these clinical MRSA strains.[1] Biofilms are a major contributor to the persistence of chronic infections and antibiotic tolerance.
For a comparative perspective, the table below summarizes the typical MIC ranges for standard antibiotics, Vancomycin (B549263) and Linezolid, against MRSA. It is important to note that direct comparison of this compound efficacy requires head-to-head studies measuring MICs against the same panel of resistant strains.
| Antibiotic | Bacterial Strain | MIC Range (μg/mL) | Key Findings |
| This compound | MRSA (clinical isolates) | Data not publicly available | Showed significant antibacterial activity against 9 out of 10 clinical MRSA isolates and reduced biofilm formation.[1] |
| Vancomycin | MRSA | 0.5 - 2 | Considered a first-line treatment for MRSA infections. |
| Linezolid | MRSA | 0.5 - 4 | An alternative to vancomycin for MRSA infections. |
Mechanism of Action: Disrupting the Bacterial Defense
The primary mechanism of action of this compound, like other cathelicidin-derived antimicrobial peptides, involves the disruption of the bacterial cell membrane.[2] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.
Upon binding to the bacterial surface, this compound is thought to induce the following sequential events:
-
Membrane Permeabilization: The peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disrupts the integrity of the membrane, causing leakage of intracellular contents.
-
Membrane Depolarization: The influx and efflux of ions through these pores lead to the dissipation of the membrane potential, which is crucial for cellular processes such as ATP synthesis.
-
Disruption of Lipid Packing: this compound can also perturb the organization of the lipid molecules within the membrane, further compromising its function.
This multi-faceted attack on the bacterial membrane makes it difficult for bacteria to develop resistance.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Mechanism of this compound action on the bacterial membrane.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized workflow for a broth microdilution MIC assay, a standard technique used in microbiology.
Workflow for determining Minimum Inhibitory Concentration.
Detailed Methodologies:
A more detailed protocol for a broth microdilution assay would typically involve the following steps:
-
Preparation of Materials: Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, standardized bacterial inoculum (typically adjusted to 0.5 McFarland standard), and a stock solution of this compound.
-
Serial Dilution: A two-fold serial dilution of this compound is performed across the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing concentrations of the peptide.
-
Inoculation: Each well is then inoculated with a standardized suspension of the test bacterium. Control wells containing only medium (negative control) and medium with bacteria but no peptide (positive control) are also included.
-
Incubation: The microtiter plate is incubated at a temperature suitable for bacterial growth (usually 37°C) for a defined period (typically 18-24 hours).
-
Reading and Interpretation: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Alternatives to this compound
The pipeline for new antibiotics is continually evolving. Besides antimicrobial peptides, other alternative approaches to combat antibiotic-resistant bacteria include:
-
Bacteriophage (Phage) Therapy: Viruses that specifically infect and kill bacteria.
-
Combination Therapies: Using existing antibiotics in combination to enhance their efficacy and overcome resistance mechanisms.
-
Novel Antibiotic Classes: Discovery and development of new classes of antibiotics with novel mechanisms of action.
-
Anti-virulence Drugs: Compounds that target bacterial virulence factors rather than killing the bacteria directly, thereby reducing the selective pressure for resistance.
Conclusion
This compound represents a promising therapeutic avenue in the fight against antibiotic-resistant bacteria. Its potent activity against MRSA and its ability to disrupt biofilms, coupled with a mechanism of action that is less prone to the development of resistance, make it a strong candidate for further development. Head-to-head comparative studies with a broad range of resistant pathogens are necessary to fully delineate its clinical potential. The continued exploration of antimicrobial peptides like this compound is crucial for replenishing our arsenal (B13267) against the growing threat of multidrug-resistant infections.
References
OP-145: A Novel Antimicrobial Peptide for the Treatment of Chronic Suppurative Otitis Media
A comprehensive analysis of the therapeutic potential of OP-145, a synthetic antimicrobial peptide, in comparison to standard treatments for chronic suppurative otitis media (CSOM), particularly in cases of antibiotic resistance.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound against current therapeutic alternatives for Chronic Suppurative Otitis Media (CSOM). The information presented is based on available preclinical and clinical data, with a focus on data-driven comparisons of efficacy and safety.
Introduction to this compound
This compound (also known as P60.4Ac) is a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37.[1] It has been developed as a potential topical treatment for bacterial infections, with a primary focus on chronic suppurative otitis media, a persistent bacterial infection of the middle ear.[2][3] The mechanism of action of this compound involves the direct disruption of bacterial cell membranes, a process that is less likely to induce bacterial resistance compared to traditional antibiotics.[4]
Comparative Efficacy
A phase IIa, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of this compound ototopical drops in adults with therapy-resistant CSOM.[3] The primary efficacy endpoint was the proportion of patients with treatment success, defined as a dry and normal-appearing middle ear mucosa.
| Treatment Group | Number of Patients (n) | Treatment Success Rate |
| This compound (0.5 mg/mL) | 17 | 47% |
| Placebo | 17 | 6% |
Table 1: Primary Efficacy Outcome of Phase IIa Clinical Trial of this compound in Adults with Therapy-Resistant CSOM [3]
The standard of care for CSOM typically involves topical antibiotics, with fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185) being the most common choices.[5][6] Clinical studies on these agents have shown varying success rates. For instance, topical ofloxacin has demonstrated clinical cure rates of 75% to 91% in patients with CSOM and perforated tympanic membranes.[7] Another study reported that otorrhea resolved in 88% of ears treated with topical ciprofloxacin.[1] It is important to note that these studies were conducted in general CSOM populations, not specifically in patients who had failed previous antibiotic therapy, which was the population for the this compound trial. This makes a direct comparison of efficacy rates challenging.
Safety and Tolerability
In the phase IIa clinical trial, this compound was found to be safe and well-tolerated. The adverse events reported were few and generally of mild to moderate intensity.[3] Importantly, there were no significant differences in the frequency or type of adverse events between the this compound and placebo groups, and most were considered unlikely to be related to the study treatment.[4]
| Adverse Event Category | This compound (n=17) | Placebo (n=17) |
| Any Adverse Event | 10 (59%) | 11 (65%) |
| Treatment-Related Adverse Event | 2 (12%) | 4 (24%) |
| Serious Adverse Events | 1 (6%) | 2 (12%) |
Table 2: Overview of Adverse Events in the Phase IIa Clinical Trial of this compound [4]
Topical fluoroquinolones are also generally well-tolerated, with the most common side effects being localized reactions such as pruritus (itching) and a bitter taste.[7] A significant advantage of topical administration is the minimal systemic absorption, which reduces the risk of systemic side effects.[7] Unlike aminoglycoside antibiotics, fluoroquinolones are not associated with ototoxicity (damage to the inner ear).[5]
Mechanism of Action
This compound exerts its antimicrobial effect through a direct, physical mechanism. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial cell membranes.[8] This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular contents and ultimately, cell death.[4] This mechanism is fundamentally different from that of most conventional antibiotics, which typically inhibit specific enzymatic pathways. The direct membrane disruption is thought to be a key reason for the lower propensity of bacteria to develop resistance to antimicrobial peptides like this compound.
Caption: Mechanism of action of this compound on a bacterial cell.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
This compound peptide
-
Test bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
Select 3-5 colonies of the test organism from a fresh agar (B569324) plate and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution:
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent adsorption.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for Broth Microdilution Susceptibility Test.
Clinical Trial Protocol for CSOM
The phase IIa trial of this compound followed a robust clinical design to assess its safety and efficacy.
Study Design: A randomized, double-blind, placebo-controlled, multicenter phase IIa study.
Participants: Adults with chronic suppurative otitis media without cholesteatoma who were resistant to conventional antibiotic treatments.
Intervention:
-
Treatment Group: Ototopical drops containing this compound (0.5 mg/mL).
-
Control Group: Placebo ototopical drops.
-
Administration: Drops were applied twice daily for two weeks.
Outcome Measures:
-
Primary Outcome: Safety and tolerability, assessed by recording adverse events, laboratory tests (hematology and specific peptide antibodies), and audiometry.
-
Secondary Outcome: Efficacy, assessed by blinded otoscopic evaluation of the middle ear mucosa at baseline and at weeks 1, 2, 4, 8, and 12. Microbiological swabs of the middle ear were also collected.
Caption: Phase IIa Clinical Trial Workflow for this compound in CSOM.
Conclusion
This compound demonstrates significant promise as a novel therapeutic agent for the treatment of chronic suppurative otitis media, particularly in patients who have not responded to conventional antibiotic therapies. The available clinical data indicates a favorable efficacy and safety profile. Its unique mechanism of action, involving direct bacterial membrane disruption, suggests a lower likelihood of inducing bacterial resistance, a critical advantage in the current landscape of antimicrobial resistance.
Further larger-scale clinical trials (Phase III) are warranted to confirm these findings and to more definitively establish the position of this compound in the clinical management of CSOM. A direct head-to-head comparison with topical fluoroquinolones in a population with confirmed antibiotic-resistant CSOM would be invaluable in providing a clearer picture of its relative efficacy. Nevertheless, the current evidence strongly supports the continued development of this compound as a valuable alternative for this challenging-to-treat condition.
References
- 1. The efficacy of topical ciprofloxacin in the treatment of chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ofloxacin otic solution as treatment of chronic suppurative otitis media and diffuse bacterial otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media | PLOS One [journals.plos.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. Ofloxacin otic solution: a review of its use in the management of ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical vs Combination Ciprofloxacin in the Management of Discharging Chronic Suppurative Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OP-145 and Conventional Antibiotics for the Treatment of Chronic Suppurative Otitis Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antimicrobial peptide OP-145 and conventional antibiotics for the treatment of Chronic Suppurative Otitis Media (CSOM). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, clinical efficacy, and experimental protocols associated with these treatments.
Introduction
Chronic Suppurative Otitis Media (CSOM) is a persistent inflammation of the middle ear and mastoid cavity, characterized by a perforated tympanic membrane and chronic purulent discharge. The management of CSOM is challenging, often complicated by the presence of multidrug-resistant bacteria and biofilm formation. Conventional treatment has long relied on topical and systemic antibiotics, with fluoroquinolones being a mainstay. However, the emergence of resistance necessitates the development of novel therapeutic agents such as this compound.
It is crucial to note that the clinical data for this compound is derived from studies on patients with antibiotic-resistant CSOM, a specific and challenging patient population. In contrast, the data for conventional antibiotics often comes from a broader population of patients with CSOM. This guide will present the available data, acknowledging the absence of direct head-to-head comparative trials.
Mechanism of Action
The fundamental difference between this compound and conventional antibiotics lies in their mechanism of action.
This compound: A Synthetic Antimicrobial Peptide
This compound is a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37. Its primary mechanism of action involves the disruption of bacterial cell membranes. As a cationic peptide, this compound electrostatically interacts with the negatively charged components of bacterial membranes, leading to membrane destabilization, pore formation, and subsequent leakage of intracellular contents, ultimately causing bacterial cell death. This physical disruption mechanism is less likely to induce resistance compared to the target-specific action of conventional antibiotics. Furthermore, this compound has been shown to possess anti-biofilm properties, which is critical in the context of chronic infections like CSOM where biofilms are prevalent.[1][2][3]
Conventional Antibiotics: Fluoroquinolones
Fluoroquinolones, such as ciprofloxacin (B1669076) and ofloxacin (B1677185), are a class of antibiotics that inhibit bacterial DNA synthesis.[4][5] They specifically target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for the proper coiling and uncoiling of DNA during replication. By inhibiting these enzymes, fluoroquinolones prevent bacterial DNA replication and repair, leading to bacterial cell death.
Signaling Pathway and Mechanism of Action Diagrams
Clinical Efficacy
The clinical efficacy of this compound and conventional antibiotics in treating CSOM is summarized below. It is important to reiterate that the patient populations in these studies differ.
This compound
A phase I/II randomized, double-blind, placebo-controlled multicenter study evaluated the safety and efficacy of this compound ototopical drops in adults with therapy-resistant CSOM. The key findings from this study are presented in the table below.
| This compound Clinical Trial Data | |
| Parameter | Result |
| Study Design | Phase I/II Randomized, Double-Blind, Placebo-Controlled |
| Patient Population | Adults with Chronic Suppurative Otitis Media resistant to conventional antibiotic treatment |
| Intervention | This compound ototopical drops (0.5 mg/ml) twice daily for 2 weeks |
| Primary Efficacy Endpoint | Improvement in the mucosa of the middle ear as measured by otoscopic inspections |
| Clinical Success Rate | 47% in the this compound group vs. 6% in the placebo group |
Conventional Antibiotics (Topical Fluoroquinolones)
Numerous studies have demonstrated the efficacy of topical fluoroquinolones in the treatment of CSOM. The data from several key studies are summarized in the table below.
| Conventional Antibiotic Clinical Trial Data (Topical Fluoroquinolones) | |
| Parameter | Result |
| Ciprofloxacin (0.3%) | Otorrhea resolved in 88% of ears within 12 days. In another study, topical ciprofloxacin resulted in a clinical cure rate of 95.53%. A Cochrane review reported that topical ciprofloxacin may increase the resolution of discharge at one to two weeks compared to placebo (84% vs. 12%). |
| Ofloxacin (0.3%) | Clinical cure rates of 75% to 91% in adolescents and adults with CSOM. A systematic review found that ofloxacin had a higher overall cure rate compared to other topical or systemic antibiotics. |
| Bacterial Eradication Rates | Ciprofloxacin and Cortisporin treatment resulted in a 100% clearance of P. aeruginosa compared to 20% with saline. In a study on oral ciprofloxacin, the bacteriologic eradication rate was 64.5% for common pathogens like S. aureus, P. aeruginosa, and P. mirabilis. Ofloxacin eradicated all baseline pathogens in microbiologically evaluable subjects, predominantly S. aureus, P. aeruginosa, and P. mirabilis. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are overviews of the methodologies employed in the clinical trials of this compound and conventional antibiotics.
This compound Clinical Trial Protocol
The phase I/II trial of this compound in adults with therapy-resistant CSOM was a multicenter, randomized, double-blind, placebo-controlled study.
-
Inclusion Criteria: Adults with CSOM with a clear perforation of the tympanic membrane, resistant to at least two different types of eardrops for more than 6 weeks.
-
Exclusion Criteria: Presence of cholesteatoma, use of systemic immunosuppressants or antibiotics within 4 weeks of the study start.
-
Intervention: Participants were randomized to receive either this compound (0.5 mg/ml) or placebo ear drops. They were instructed to apply approximately 100 μl of the solution into the affected ear twice daily for 14 days.
-
Assessments:
-
Safety: Adverse events, concomitant medication use, laboratory tests (hematology, specific peptide antibodies), and audiometry were recorded at baseline and at weeks 1, 2, 4, 8, and 12.
-
Efficacy: The primary efficacy endpoint was the improvement in the middle ear mucosa, assessed via otoscopic inspections at the same time points. A scoring system was likely used to grade the severity of inflammation, discharge, and granulation tissue, although the specific scoring methodology is not detailed in the provided search results.
-
Microbiology: Swabs from the middle ear and throat were collected for bacterial culture at baseline and subsequent visits.
-
Conventional Antibiotic Clinical Trial Protocols (General Overview)
Clinical trials for topical fluoroquinolones in CSOM have varied in design, but generally follow a similar structure.
-
Study Design: Many are randomized controlled trials, though some are open-label or comparative studies against other antibiotics.
-
Patient Population: Typically includes adults and/or children with a diagnosis of CSOM, characterized by a perforated tympanic membrane and active purulent discharge.
-
Intervention: Administration of a topical fluoroquinolone solution (e.g., ciprofloxacin 0.3% or ofloxacin 0.3%) into the ear canal, usually twice daily for a period of 1 to 4 weeks.
-
Assessments:
-
Clinical Cure: The primary endpoint is often the cessation of otorrhea (a "dry ear"), confirmed by otoscopic examination.
-
Microbiological Eradication: Ear swabs are taken before, during, and after treatment to determine the eradication of the causative pathogens. Standard culture and sensitivity testing are performed.
-
Safety and Tolerability: Monitoring for local adverse effects (e.g., itching, pain) and systemic side effects.
-
Audiological Assessment: Pure tone audiometry may be conducted to assess any changes in hearing thresholds, although this is not consistently reported across all studies.
-
Experimental Workflow Diagram
Data Presentation: Comparative Tables
The following tables provide a structured comparison of this compound and conventional antibiotics based on the available data.
Table 1: General Characteristics
| Feature | This compound | Conventional Antibiotics (Topical Fluoroquinolones) |
| Drug Class | Synthetic Antimicrobial Peptide | Fluoroquinolone Antibiotic |
| Primary Indication in Otitis Media | Chronic Suppurative Otitis Media (in antibiotic-resistant cases) | Chronic Suppurative Otitis Media |
| Administration | Topical (Ototopical drops) | Topical (Ototopical drops) |
| Mechanism of Action | Bacterial membrane disruption | Inhibition of DNA gyrase and topoisomerase IV |
| Spectrum of Activity | Broad-spectrum antibacterial and anti-biofilm | Broad-spectrum antibacterial |
Table 2: Clinical Efficacy and Safety
| Parameter | This compound | Conventional Antibiotics (Topical Fluoroquinolones) |
| Clinical Cure/Success Rate | 47% in therapy-resistant CSOM | 75% - 95.53% in general CSOM population |
| Microbiological Eradication | Data on specific pathogen eradication rates not detailed in search results. | High eradication rates for P. aeruginosa and S. aureus |
| Hearing Outcomes | Audiometry performed, but specific outcomes not detailed in search results. | Generally no significant change in hearing; some studies report improvement in air conduction and air-bone gap. |
| Adverse Events | Few adverse events reported, mostly mild to moderate and unlikely related to treatment. | Generally well-tolerated. Local irritation and bitter taste are the most common side effects. |
| Risk of Resistance | Lower theoretical risk due to physical mechanism of action. | Resistance can develop through mutations in target enzymes. |
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of CSOM, particularly in cases that are resistant to conventional antibiotic therapy. Its unique mechanism of action, which involves the physical disruption of bacterial membranes and anti-biofilm activity, offers a potential advantage in overcoming antibiotic resistance. The clinical trial data, although from an early phase study, demonstrates a significant treatment effect compared to placebo in a difficult-to-treat patient population.
Conventional topical fluoroquinolones remain a highly effective first-line treatment for CSOM, with high rates of clinical cure and bacterial eradication in the general patient population. They are generally safe and well-tolerated.
A direct comparison of the efficacy of this compound and conventional antibiotics is challenging due to the differences in the patient populations studied and the lack of head-to-head trials. Future research, including a phase III clinical trial directly comparing this compound with a standard-of-care conventional antibiotic in a broader CSOM population, is warranted to definitively establish its place in the clinical management of this condition. For drug development professionals, the data on this compound underscores the potential of antimicrobial peptides as a viable alternative to traditional antibiotics in an era of increasing antimicrobial resistance.
References
- 1. Molecular Microbiological Profile of Chronic Suppurative Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Analysis of the Clinical Symptom Improvement and Recurrence Rate in Chronic Suppurative Otitis Media Patients Treated with Combination Therapy: Combination of Ofloxacin and Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Meta-analysis of OP-145 Clinical Trial Data for Chronic Suppurative Otitis Media
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available clinical trial data for OP-145, a novel synthetic antimicrobial peptide for the treatment of Chronic Suppurative Otitis Media (CSOM). The document objectively compares the performance of this compound with a standard therapeutic alternative and presents supporting experimental data, detailed methodologies, and visualizations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase IIa clinical trial of this compound and a comparative study on a standard antibiotic treatment, topical ciprofloxacin.
Table 1: Efficacy of this compound vs. Placebo in Antibiotic-Resistant CSOM [1]
| Outcome | This compound (0.5 mg/ml) | Placebo |
| Number of Participants | 17 | 17 |
| Treatment Success Rate | 47% | 6% |
| Definition of Success | Mucosa of the middle ear being flat and dry (score=0) or an improvement of ≥2 points on the otoscopic scoring scale. | Mucosa of the middle ear being flat and dry (score=0) or an improvement of ≥2 points on the otoscopic scoring scale. |
Table 2: Comparison of this compound with Topical Ciprofloxacin for CSOM
| Treatment | Study Population | Efficacy Endpoint | Success Rate |
| This compound | 34 adults with antibiotic-resistant CSOM[1] | Treatment success based on otoscopic scoring at 2 weeks[1] | 47%[1] |
| Topical Ciprofloxacin | 80 patients with CSOM | Resolution of otorrhea within 12 days | 88% |
Table 3: Safety Profile of this compound in Phase IIa Clinical Trial [1]
| Adverse Event Profile | This compound Group | Placebo Group |
| Frequency of Adverse Events | Similar to placebo | Similar to this compound |
| Nature of Adverse Events | Mostly disease-related (middle ear disorders, infections) | Mostly disease-related (middle ear disorders, infections) |
| Study Treatment-Related AEs | 2 | 4 |
| Serious Adverse Events (SAEs) | 1 (considered unrelated to study treatment) | 2 (considered unrelated to study treatment) |
Experimental Protocols
This compound Phase IIa Clinical Trial Protocol
A randomized, double-blind, placebo-controlled, multicenter Phase IIa study was conducted to evaluate the efficacy and safety of this compound in adults with therapy-resistant CSOM.
-
Participants: The study enrolled 34 adult patients with a history of CSOM who were resistant to conventional antibiotic treatments.
-
Intervention: Participants were randomly assigned to receive either ototopical drops containing this compound (at a concentration of 0.5 mg/ml) or a placebo. The drops were self-administered twice daily for two weeks.
-
Efficacy Assessment: The primary efficacy endpoint was the clinical improvement of the middle ear mucosa, assessed through blinded otoscopic inspection at baseline and at weeks 1, 2, 4, 8, and 12. The assessment utilized a scoring system based on the visual characteristics of the mucosa.
-
Otoscopic Scoring System: The evaluation of treatment success was based on a scoring of the middle ear mucosa during otoscopic inspection:
-
Score 0: Flat, dry mucosa of the middle ear.
-
Score 1: Flat, discharging mucosa of the middle ear.
-
Score 2: Thickened, polypoid, dry or discharging mucosa of the middle ear.
-
Score 3: Thickened, polypoid middle ear mucosa with viscous mucous discharge. Treatment was considered a success if the mucosa was flat and dry (score = 0) or if there was an improvement of at least 2 points from the baseline score.
-
-
Safety Assessment: Safety was monitored through the recording of adverse events (AEs), laboratory tests (including general hematology and specific peptide antibodies), and audiometry at regular intervals throughout the study.
Biophysical Analysis of this compound Mechanism of Action
To understand the mechanism of action of this compound, its interaction with model membranes resembling bacterial and mammalian cells was investigated. These studies typically involve techniques such as:
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide in the presence of different membrane mimics.
-
Vesicle Leakage Assays: To assess the ability of the peptide to disrupt the integrity of lipid vesicles.
-
Electron Microscopy: To visualize the morphological changes induced by the peptide on lipid structures.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow in Clinical Trial
References
In Vivo Validation of OP-145 Anti-Biofilm Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections have spurred the development of novel antimicrobial agents. OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37, has shown significant promise in combating bacterial biofilms, particularly those formed by Staphylococcus aureus. This guide provides an objective comparison of the in vivo anti-biofilm activity of this compound with alternative treatments, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the in vivo efficacy of this compound and other antimicrobial agents against S. aureus biofilm-associated infections. It is important to note that the presented data is compiled from different studies, and direct head-to-head comparisons in the same experimental model are limited. Variations in animal models, bacterial strains, and treatment regimens should be considered when interpreting the results.
Table 1: In Vivo Efficacy of this compound in Animal Models of S. aureus Implant-Associated Infection
| Animal Model | Treatment | Outcome Measure | Result |
| Mouse Subcutaneous Implant Model | This compound injected alongside S. aureus-inoculated implants | Number of culture-positive implants | Significantly reduced |
| Rabbit Intramedullary Nail Model | PLEX-OP-145-coated nails | Culture-negative nails after 28 days | 67% (vs. 29% for uncoated nails) |
| Culture-negative bone samples | 67% (vs. 0% for uncoated nails) | ||
| Culture-negative soft tissue samples | 80% (vs. 29% for uncoated nails) |
Table 2: In Vivo Efficacy of Alternative Antimicrobials in Rabbit Models of S. aureus Implant-Associated Infection
| Animal Model | Treatment | Outcome Measure | Result |
| Rabbit Tibial Implant Model | Intraoperative vancomycin (B549263) powder | Bone infection and implant colonization | 0% (vs. 67% for control)[1] |
| Rabbit Osteomyelitis Model | Systemic daptomycin (B549167) (4 days) | Bacterial load in bone and bone marrow | Not effective in sterilizing the infectious sites |
| Nanoencapsulated daptomycin (single local administration) | Bacterial load in bone and bone marrow | Sterilization of infectious sites at 4 and 14 days[2] | |
| Rabbit Femoral Osteomyelitis Model | Gentamicin-vancomycin-impregnated PMMA nail | Bacterial load in femoral canal | Significantly lower than steel nail or no therapy[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
This compound Rabbit Intramedullary Nail-Related Infection Model
This model evaluates the efficacy of an antimicrobial coating on an orthopedic implant in preventing a localized S. aureus biofilm infection.
-
Animal Model: New Zealand White rabbits.
-
Implant: Custom-designed intramedullary nails.
-
Coating: A Polymer-Lipid Encapsulation MatriX (PLEX) coating containing this compound.
-
Surgical Procedure:
-
Anesthesia is administered to the rabbit.
-
A surgical incision is made to expose the humerus.
-
An osteotomy is created in the mid-shaft of the humerus.
-
The intramedullary canal is reamed.
-
The PLEX-OP-145-coated or uncoated (control) intramedullary nail is inserted.
-
A defined inoculum of S. aureus is injected into the fracture site.
-
The wound is closed.
-
-
Post-Operative Monitoring: Animals are monitored for clinical signs of infection.
-
Endpoint Analysis (e.g., at 28 days):
-
Euthanasia of the animal.
-
Aseptic harvesting of the intramedullary nail, surrounding bone, and soft tissue.
-
Quantitative bacteriological analysis (colony-forming unit counts) of sonicated implants and homogenized tissues.
-
This compound Mouse Subcutaneous Implant-Associated Infection Model
This model assesses the local antimicrobial effect of this compound when co-administered with a bacterial challenge around a subcutaneous implant.
-
Animal Model: C57BL/6 mice.
-
Implant: Small, sterile implant material (e.g., silicone catheter segment).
-
Procedure:
-
A subcutaneous pocket is created on the back of the mouse.
-
The implant is inserted into the pocket.
-
A suspension of S. aureus is inoculated into the pocket along the implant.
-
A solution of this compound or a control vehicle is injected into the same site.
-
-
Endpoint Analysis (e.g., at 24-48 hours):
-
Euthanasia of the mouse.
-
Aseptic removal of the implant and surrounding tissue.
-
Quantitative bacteriological analysis of the implant (after sonication) and tissue homogenate to determine bacterial load.
-
Visualizing the Process and Mechanism
To better understand the experimental flow and the proposed mechanism of action of this compound, the following diagrams are provided.
This compound, being a synthetic analog of the human cathelicidin LL-37, is believed to exert its antimicrobial effect primarily through the disruption of the bacterial cell membrane.[4][5] This mechanism is typical for many cationic antimicrobial peptides.
Conclusion
The available in vivo data strongly support the anti-biofilm activity of this compound, particularly in the context of S. aureus implant-associated infections. In both mouse and rabbit models, this compound has demonstrated a significant reduction in bacterial burden and prevention of infection. While direct comparative data with other antimicrobial agents in identical in vivo models is limited, the existing evidence suggests that this compound is a potent anti-biofilm agent. The data for alternatives like vancomycin and daptomycin show efficacy under certain conditions, but also highlight challenges such as the need for local delivery or the lack of complete eradication with systemic administration. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy of this compound against other leading anti-biofilm strategies. The membrane-disrupting mechanism of action of this compound is a key feature that contributes to its rapid and potent bactericidal activity.
References
- 1. Intraoperative Vancomycin Powder Reduces Staphylococcus aureus Surgical Site Infections and Biofilm Formation on Fixation Implants in a Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Nanoencapsulated Daptomycin in an Experimental Methicillin-Resistant Staphylococcus aureus Bone and Joint Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications [mdpi.com]
- 4. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent [mdpi.com]
- 5. mdpi.com [mdpi.com]
Cross-validation of OP-145's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial peptide OP-145 with its parent peptide, LL-37, and a more recent derivative, SAAP-148. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of this compound's mechanism of action and its performance relative to key alternatives.
Executive Summary
This compound is a synthetic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37, designed to enhance antimicrobial efficacy. Its primary mechanism of action involves the disruption of bacterial cell membranes, a process influenced by the lipid composition of the target membrane. Comparative studies demonstrate that while this compound shows significant antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), its potency can differ when compared to LL-37 and the more recent derivative, SAAP-148. The selection of a particular peptide for therapeutic development will likely depend on the specific bacterial target, the desired therapeutic window, and the potential for immunomodulatory side effects.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its comparators.
| Peptide | Organism | Metric | Concentration (µM) | Reference |
| This compound | Escherichia coli | LC99.9% | 6.4 | [1] |
| SAAP-148 | Escherichia coli | LC99.9% | 1.6 | [1] |
| This compound | Enterococcus hirae | LC99.9% | 3.2 | [1] |
| SAAP-148 | Enterococcus hirae | LC99.9% | 0.4 | [1] |
| This compound | E. coli ATCC25992 (smooth LPS) | MIC | >6.4 | [2] |
| SAAP-148 | E. coli ATCC25992 (smooth LPS) | MIC | 1.6 | [2] |
| This compound | E. coli K12 (rough LPS) | MIC | 6.4 | [2] |
| SAAP-148 | E. coli K12 (rough LPS) | MIC | 1.6 | [2] |
| LL-37 | Staphylococcus aureus | MIC | 32 | [3] |
LC99.9%: Lethal concentration required to kill 99.9% of the bacterial population. MIC: Minimum Inhibitory Concentration. LPS: Lipopolysaccharide.
Mechanism of Action: A Comparative Overview
This compound, like LL-37 and SAAP-148, is a cationic peptide that preferentially interacts with the negatively charged components of bacterial membranes, such as phosphatidylglycerol and lipopolysaccharide (LPS).[4] This interaction leads to membrane disruption and ultimately bacterial cell death. However, the precise nature of this disruption appears to differ between the peptides.
While membrane permeabilization is a factor, studies suggest that it does not always correlate directly with bactericidal activity.[2][4] This indicates that other mechanisms, such as membrane depolarization and alterations in lipid packing, play a crucial role in the antimicrobial action of these peptides.[4] For instance, this compound has been shown to induce membrane damage to a certain extent without causing significant membrane permeabilization in E. coli.[2] In contrast, SAAP-148 appears to cause more substantial membrane permeabilization.[2]
The interaction of these peptides is not limited to the cytoplasmic membrane. They also bind to cell wall components of Gram-positive bacteria, such as lipoteichoic acid (LTA) and peptidoglycan. This interaction can contribute to the overall antimicrobial effect and also modulate the host's inflammatory response.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound on bacterial membranes.
Caption: Experimental workflow for the cross-validation of this compound's mechanism of action.
Experimental Protocols
Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI)
This assay determines the ability of a peptide to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide, which intercalates with DNA.
Materials:
-
Mid-logarithmic phase bacterial culture (e.g., E. coli, S. aureus)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Antimicrobial peptides (this compound, comparators) at various concentrations
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~535 nm, Emission: ~617 nm) or a flow cytometer.
Procedure:
-
Bacterial Preparation: Culture bacteria to mid-logarithmic phase. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final optical density (OD600) corresponding to approximately 1 x 10^6 CFU/mL.
-
Assay Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
PI Addition: Add PI to each well to a final concentration of 10 µg/mL.
-
Peptide Treatment: Add the antimicrobial peptides at the desired final concentrations to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (bacteria with PI but no peptide).
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for up to 2 hours) using a microplate reader. For flow cytometry, acquire samples at different time points.
-
Data Analysis: The increase in fluorescence intensity over time corresponds to the degree of membrane permeabilization. Results can be expressed as a percentage of the fluorescence of a positive control (e.g., heat-killed bacteria with PI).
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure (e.g., α-helix, β-sheet) of the peptide in different environments, such as in aqueous solution and in the presence of membrane mimetics (liposomes).
Materials:
-
Purified antimicrobial peptide (e.g., 0.1-0.2 mg/mL)
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Liposomes (e.g., large unilamellar vesicles - LUVs) composed of lipids mimicking bacterial (e.g., POPG) or mammalian (e.g., POPC) membranes.
-
CD spectropolarimeter
-
Quartz cuvette with a short pathlength (e.g., 0.1 cm)
Procedure:
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters (e.g., wavelength range: 190-260 nm; bandwidth: 1 nm; scan speed: 50 nm/min).
-
Baseline Correction: Record a baseline spectrum of the buffer (and liposome (B1194612) suspension, if applicable) in the cuvette.
-
Sample Measurement:
-
Measure the CD spectrum of the peptide in buffer alone.
-
Add liposomes to the peptide solution at a desired lipid-to-peptide molar ratio and incubate for a short period. Measure the CD spectrum of the peptide-liposome mixture.
-
-
Data Processing: Subtract the baseline spectrum from the sample spectra. Convert the raw data (millidegrees) to molar ellipticity ([θ]).
-
Secondary Structure Estimation: Use deconvolution software (e.g., DichroWeb, CDNN) to estimate the percentage of α-helix, β-sheet, and random coil structures from the processed CD spectra.
Peptide-Lipid Interaction by Differential Scanning Calorimetry (DSC)
DSC measures the heat changes associated with the phase transition of lipid bilayers, which can be altered by the interaction with a peptide.
Materials:
-
Lipid suspension (e.g., multilamellar vesicles - MLVs) of a specific lipid composition (e.g., DPPC, a synthetic phospholipid with a well-defined phase transition temperature).
-
Antimicrobial peptide.
-
Differential scanning calorimeter.
-
Hermetically sealed DSC pans.
Procedure:
-
Sample Preparation: Prepare lipid vesicles in buffer. For peptide interaction studies, the peptide can be co-dissolved with the lipids in an organic solvent before forming the vesicles or added to pre-formed vesicles. Prepare a reference sample containing only the buffer (and empty vesicles, if applicable).
-
DSC Measurement:
-
Load the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature below the lipid phase transition.
-
Scan the temperature at a constant rate (e.g., 1°C/min) over a range that encompasses the phase transition.
-
Perform multiple heating and cooling scans to ensure reproducibility.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The main phase transition is observed as a peak. Analyze the changes in the transition temperature (Tm), the peak width (a measure of cooperativity), and the enthalpy of the transition (ΔH) in the presence and absence of the peptide. Broadening of the peak and a decrease in enthalpy are indicative of peptide insertion and disruption of the lipid bilayer.
Immunomodulatory Effects: IL-8 Release Assay
This assay quantifies the release of the pro-inflammatory chemokine Interleukin-8 (IL-8) from immune cells (e.g., human macrophages) upon stimulation with the peptide.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium and supplements.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages.
-
Antimicrobial peptides (this compound, comparators).
-
Lipopolysaccharide (LPS) as a positive control for IL-8 induction.
-
Human IL-8 ELISA kit.
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophages by treating with PMA for 24-48 hours. If using PBMCs, isolate monocytes and differentiate them into macrophages.
-
Cell Stimulation: Seed the macrophages in a multi-well plate. Replace the medium with fresh medium containing various concentrations of the antimicrobial peptides. Include a positive control (LPS) and a negative control (medium alone).
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
IL-8 Quantification: Measure the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.[1][5][6][7][8]
-
Data Analysis: Generate a standard curve using the IL-8 standards provided in the kit. Calculate the concentration of IL-8 in the samples based on the standard curve. Compare the levels of IL-8 released in response to the different peptides.
Conclusion
The cross-validation of this compound's mechanism of action through comparative analysis with LL-37 and SAAP-148 reveals important nuances in the activity of these related antimicrobial peptides. While all three peptides target bacterial membranes, their efficacy and the specific nature of their membrane-disrupting effects vary. SAAP-148 generally exhibits higher potency at lower concentrations compared to this compound. The choice of peptide for further therapeutic development will depend on a careful consideration of the target pathogen, the desired therapeutic index, and the potential for immunomodulatory effects. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the precise mechanisms of action and to guide the rational design of next-generation antimicrobial peptides.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 [mdpi.com]
- 3. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 4. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. ELISA for quantification of IL-8 in human serum. protocol v1 [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking OP-145: A Comparative Analysis Against Novel Synthetic Antimicrobial Peptides
For Immediate Release
This guide provides a comprehensive benchmark analysis of the synthetic antimicrobial peptide OP-145 against a selection of novel synthetic peptides. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of performance, supported by experimental data, to aid in the evaluation of these compounds for potential therapeutic applications against multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).
Executive Summary
This compound, a synthetic peptide derived from human cathelicidin (B612621) LL-37, demonstrates potent antimicrobial activity through membrane disruption. This guide evaluates its efficacy and safety profile alongside emerging synthetic peptides, including RRIKA, RR, and P1 (derived from Brevibacillus sp. SPR-20). The comparative data presented herein, including Minimum Inhibitory Concentrations (MICs) and hemolytic activity, provide a quantitative basis for assessing the relative strengths and weaknesses of these antimicrobial agents. Detailed experimental protocols and visual workflows are included to ensure transparency and facilitate the replication of these findings.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and selected comparator peptides against MRSA. Data has been aggregated from multiple studies; direct comparison should be approached with consideration for potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Peptide | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Citation(s) |
| This compound | MRSA (Clinical Isolates) | 0.8 - 1.6 | ~0.26 - 0.52 | [1][2] |
| MRSA ATCC 43300 | 2 - 8 | ~0.65 - 2.6 | [3][4][5] | |
| RRIKA | MRSA USA300 | Not specified | 2 | |
| RR | MRSA USA300 | Not specified | 4 | |
| P1 (Brevibacillus sp. SPR-20) | S. aureus TISTR 517 | 2 | ~1.27 | |
| MRSA (Clinical Isolate 2468) | 2 | ~1.27 | ||
| A24 | MRSA ATCC 43300 | 2 | Not specified | |
| Cyclic Peptide-1 | MRSA ATCC 43300 | 5.1 - 10.6 µM | 5.1 - 10.6 | |
| Cyclic Peptide-11 | MRSA ATCC 43300 | 5.1 - 10.6 µM | 5.1 - 10.6 | |
| Cyclic Peptide-14 | MRSA ATCC 43300 | 5.1 - 10.6 µM | 5.1 - 10.6 |
Table 2: Hemolytic Activity - A Measure of Cytotoxicity
| Peptide | Hemolytic Activity | Concentration for 50% Hemolysis (HC50) | Citation(s) |
| This compound | Lytic to human cells at high concentrations | Not specified | |
| RRIKA | Not toxic to HeLa cells at 4- to 8-fold their antimicrobial concentrations | > 32 µM | |
| RR | Not toxic to HeLa cells at 4- to 8-fold their antimicrobial concentrations | > 32 µM | |
| P1 (Brevibacillus sp. SPR-20) | < 10% hemolysis at concentrations up to 32 µg/mL | > 32 µg/mL |
Mechanism of Action: Membrane Disruption
This compound and the comparator peptides share a primary mechanism of action involving the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptides and the negatively charged components of the bacterial cell envelope. Subsequent insertion into the lipid bilayer leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Antimicrobial Effects of Hybrid Peptides Synthesized Based on the Sequence of Ribosomal S1 Protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OP-145: A Procedural Guide
I. Pre-Disposal Considerations and Safety Protocols
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and waste management protocols. The following are general best practices for handling OP-145 and similar peptide reagents.
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
Spill Management: In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation.
-
Absorb the spill with an inert material (e.g., dry sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the contaminated surface thoroughly with soap and water.
II. This compound Disposal Procedure
As this compound is a peptide, it is generally considered a non-hazardous substance. However, all laboratory chemicals should be disposed of with care to minimize environmental impact. The recommended disposal procedure for small quantities of this compound, such as those used in research applications, is as follows:
-
Dilution: Dilute the this compound solution with a large volume of water. A general guideline is to dilute to a concentration that is negligible.
-
Neutralization (if applicable): If the peptide solution is in an acidic or basic buffer, neutralize it to a pH between 6 and 8.
-
Drain Disposal: Following dilution and neutralization, the solution can typically be disposed of down the drain with copious amounts of running water. It is imperative to check with your local environmental health and safety (EHS) office to ensure this method is in compliance with local regulations.
-
Container Disposal: Empty containers that held this compound should be rinsed thoroughly with water before being recycled or discarded as regular laboratory waste.
For larger quantities of this compound or if drain disposal is not permitted by your institution, the waste should be collected in a clearly labeled container and disposed of through your institution's chemical waste management program.
III. Quantitative Data Summary
No specific quantitative data regarding the disposal of this compound was found in the available resources. For general chemical properties of similar substances that may inform disposal procedures, refer to the table below.
| Property | General Information for Similar Non-Hazardous Peptides |
| Physical State | Typically a solid (lyophilized powder) or liquid (in solution) |
| Solubility | Generally soluble in water and aqueous buffers |
| Chemical Stability | Stable under recommended storage conditions |
IV. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The procedural steps provided in Section II represent the standard best practices for the disposal of non-hazardous laboratory peptides.
V. Disposal Workflow Diagram
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for general guidance and is based on standard laboratory safety practices. Always prioritize your institution's specific protocols and consult with your EHS officer for any questions or concerns regarding chemical disposal.
Navigating the Safe Handling of OP-145: A Guide to Personal Protective Equipment and Disposal
Researchers, scientists, and drug development professionals require precise and actionable safety information for handling chemical compounds. This guide provides essential, immediate safety and logistical information for a substance designated "OP-145," focusing on personal protective equipment (PPE) and disposal protocols. It is critical to note that "this compound" may not be a unique identifier, and various substances with similar designators exist. The following recommendations are a synthesis of information from safety data sheets for hazardous materials that may be identified with "145." Users must verify the exact identity of the substance they are handling and consult the specific Safety Data Sheet (SDS) for that compound before commencing any work.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended protective equipment when handling hazardous compounds potentially designated as this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Eye protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. Ensure that eyewash stations and safety showers are readily accessible.[1] |
| Skin/Body | Chemical-resistant gloves, a chemical-resistant apron, and long-sleeved clothing. | The specific glove material should be selected based on the chemical's breakthrough time and permeation rate. Immediately remove and launder contaminated clothing before reuse.[2][3][4] |
| Respiratory | An effective dust mask or a NIOSH/MSHA approved respirator with a dust filter. | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Respiratory protection must be provided in accordance with current local regulations.[1][2] |
Procedural Workflow for Donning and Doffing PPE
Proper procedure in donning and doffing PPE is as crucial as the equipment itself to prevent contamination. The following workflow diagram illustrates the recommended sequence.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
All equipment used when handling the product must be grounded to prevent static discharge.[2]
-
Keep the container tightly closed in a dry and well-ventilated place, away from heat and sources of ignition.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
First Aid Measures:
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[4][5]
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[1][3][4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist if irritation persists.[1][4]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately. Do not induce vomiting.[1][3]
Spill and Disposal Procedures:
-
Accidental Release: For spills, ensure adequate ventilation and wear appropriate personal protective equipment.[2] Sweep up and shovel the material into suitable containers for disposal.[2] Avoid dust formation.[1][2]
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal environmental regulations.[1][4] Contaminated work clothing should not be allowed out of the workplace.[1][4]
By adhering to these safety protocols, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment when handling potentially hazardous substances like this compound. Always prioritize a thorough review of the specific Safety Data Sheet for any chemical before beginning work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
